methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-(7-methoxy-2-oxochromen-4-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-16-9-3-4-10-8(5-12(14)17-2)6-13(15)18-11(10)7-9/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMSTXMWFNGNTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362572 | |
| Record name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62935-73-3 | |
| Record name | Methyl 7-methoxy-2-oxo-2H-1-benzopyran-4-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62935-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Next-Generation Fluorescent Coumarin Derivatives for Bioimaging
Topic: Fluorescent Coumarin Derivatives for Bioimaging Applications Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Senior Scientists, Drug Development Professionals
Executive Summary
The coumarin scaffold (2H-chromen-2-one) remains a cornerstone of fluorescence bioimaging due to its exceptional photostability, high quantum yields, and synthetic versatility. While traditional coumarins were limited to the blue-green region, recent advances in molecular engineering have pushed their emission into the red and near-infrared (NIR) windows, enabling deep-tissue imaging and minimal background interference. This guide provides a rigorous technical analysis of coumarin architecture, synthesis strategies for NIR tuning, and validated protocols for their application in quantitative bioimaging.
Molecular Architecture & Photophysics
Structure-Activity Relationship (SAR)
The fluorescence of coumarin derivatives is governed by an intramolecular charge transfer (ICT) process. The "push-pull" architecture is critical: an electron-donating group (EDG) at position 7 and an electron-withdrawing group (EWG) at position 3 create a dipole moment that stabilizes the excited state.
-
Position 7 (The Donor): Modification here with amines (e.g., diethylamino, julolidine) significantly enhances quantum yield (
) and red-shifts emission. -
Position 3 (The Acceptor): Introduction of strong EWGs (e.g., cyano, acetyl, pyridinium) lowers the LUMO energy, narrowing the HOMO-LUMO gap and pushing emission toward the NIR.
-
Position 4: Often used to introduce steric bulk (to prevent aggregation-caused quenching, ACQ) or solubility-enhancing groups.
Visualization: Coumarin SAR Map
Figure 1: Strategic functionalization of the coumarin scaffold to engineer "push-pull" systems for red/NIR emission.
Advanced Sensing Mechanisms
Modern bioimaging requires probes that are not just "always-on" but responsive to specific biological analytes.
Mechanism Types
-
ICT Modulation: Binding of a metal ion or protonation of the C-7 amine disrupts the push-pull system, causing a spectral shift (ratiometric sensing) or quenching (Turn-OFF).
-
Reaction-Based (Chemodosimeters): The probe is caged (non-fluorescent) until a specific reaction (e.g., hydrolysis by esterases, oxidation by ROS) restores the ICT system.
-
FRET/PET: Coumarin acts as a donor or acceptor in energy transfer systems, often paired with Rhodamine or BODIPY.
Visualization: Reaction-Based "Turn-On" Mechanism
Figure 2: Logic flow for a reaction-based "Turn-On" coumarin probe. The caging group suppresses fluorescence until specific cleavage occurs.
Synthesis Strategy: The "COUPY" Scaffold
To achieve NIR emission suitable for live-cell organelle tracking, the COUPY scaffold (coumarin-pyridine hybrid) is the gold standard. This protocol utilizes a Knoevenagel condensation followed by N-alkylation to create a strong cationic acceptor.
Protocol: Synthesis of a Mitochondria-Targeted NIR Probe
Reagents:
-
4-(Diethylamino)salicylaldehyde
-
2-Pyridylacetonitrile
-
Piperidine (Catalyst)[1]
-
Methyl Iodide (Alkylation agent)
Step-by-Step Methodology:
-
Condensation (Coumarin Core Formation):
-
Dissolve 4-(diethylamino)salicylaldehyde (1.0 eq) and 2-pyridylacetonitrile (1.0 eq) in Ethanol.
-
Add catalytic Piperidine (0.1 eq).
-
Reflux for 4–6 hours. The solution will darken as the coumarin ring closes.
-
Cool to RT. The intermediate (3-(2-pyridyl)-7-diethylaminocoumarin) often precipitates. Filter and wash with cold ethanol.
-
Checkpoint: Verify formation via NMR (disappearance of aldehyde proton).
-
-
N-Alkylation (Red-Shift Tuning):
-
Dissolve the intermediate in Acetonitrile.
-
Add excess Methyl Iodide (3.0 eq) (Caution: Carcinogen, use fume hood).
-
Reflux for 12 hours. This step converts the pyridine into a pyridinium cation, drastically increasing electron-withdrawing strength.
-
Precipitate the final product with diethyl ether.
-
-
Purification:
-
Recrystallize from Ethanol/Ether or purify via semi-preparative HPLC if high purity (>99%) is required for biological assays.
-
Why this works: The formation of the pyridinium cation at Position 3 lowers the LUMO energy significantly, pushing emission from green (~500 nm) to red/NIR (~600-650 nm) and imparting mitochondrial targeting (due to the positive charge).
Quantitative Data & Benchmarking
The following table compares classic coumarins with next-generation derivatives.
| Probe Name | Target / Analyte | Ex (nm) | Em (nm) | Stokes Shift (nm) | Quantum Yield ( | Mechanism |
| Coumarin 153 | General Stain | 420 | 530 | 110 | 0.38 | ICT (Standard) |
| COUPY-1 | Mitochondria | 560 | 660 | 100 | 0.15 | ICT + Cationic Target |
| Coupa | Mito/Lyso | 405 / 560 | 500 / 650 | 95 / 90 | 0.22 | Dual Emission (Viscosity) |
| CMHS | H | 380 | 475 | 95 | <0.01 | PET (Off |
Table 1: Spectral properties of key coumarin derivatives. Note the significant red-shift achieved in COUPY derivatives.
Experimental Protocols for Bioimaging
Determination of Quantum Yield ( )
Trustworthy data requires accurate
Protocol:
-
Select Standard: Choose a reference with known
(e.g., Rhodamine 101 for red emitters, Quinine Sulfate for blue). -
Prepare Solutions: Prepare 5 concentrations of both Sample and Reference. Crucial: Absorbance at excitation wavelength must be < 0.1 OD to avoid inner-filter effects.
-
Measure: Record integrated fluorescence intensity (
) and Absorbance ( ) for all solutions. -
Calculate: Plot
vs. . The slope is the gradient ( ). Use the equation: Where is the refractive index of the solvent.
Live Cell Imaging Workflow
Figure 3: Optimized workflow for live-cell imaging using coumarin probes.
Critical Considerations:
-
Concentration: Start at 500 nM. Higher concentrations (>10 µM) often lead to self-quenching or cytotoxicity.
-
Solubility: Coumarins are hydrophobic. Ensure final DMSO concentration in cell media is < 0.5% to prevent solvent toxicity.
References
-
Advances in Coumarin Fluorescent Probes for Medical Diagnostics: A Review of Recent Developments. Biosensors, 2026.
-
Redesigning the Coumarin Scaffold into Small Bright Fluorophores with Far-Red to Near-Infrared Emission. Journal of Organic Chemistry, 2018.
-
A Dual-Labeling Probe to Track Functional Mitochondria–Lysosome Interactions in Live Cells. Analytical Chemistry, 2020.
-
Coumarin-Based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Current Organic Chemistry, 2021.
-
Application Note: Measuring the Fluorescence Quantum Yield of Coumarin Dyes. BenchChem Protocols, 2025.
Sources
- 1. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 2. Synthesis of Functional Fluorescent BODIPY‐based Dyes through Electrophilic Aromatic Substitution: Straightforward Approach towards Customized Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Guide: 7-Methoxy-4-Methoxycarbonylmethylcoumarin (MMC)
Executive Summary
7-Methoxy-4-methoxycarbonylmethylcoumarin (MMC) is a specialized coumarin derivative functioning primarily as a fluorogenic scaffold and synthetic intermediate . Chemically, it is the methyl ester of 7-methoxycoumarin-4-acetic acid (MCA) .
While often overshadowed by its hydrolysis product (MCA) or its peptide-conjugated forms, MMC represents a critical "masked" fluorophore. Its ester functionality confers cell permeability, allowing it to act as a precursor for intracellular esterase assays, or more commonly, as the foundational building block for synthesizing FRET-based protease substrates (e.g., MCA-Peptide-DNP).
This guide details the physicochemical profile, synthesis pathways, and experimental utility of MMC, distinguishing clearly between the ester (MMC) and the free acid (MCA) to prevent experimental design errors.
Part 1: Chemical Identity & Physicochemical Profile[1]
Nomenclature & Identification
| Parameter | Data |
| IUPAC Name | Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetate |
| Common Abbreviations | MMC; 7-Methoxycoumarin-4-acetic acid methyl ester |
| CAS Registry Number | 62935-73-3 |
| Molecular Formula | C₁₃H₁₂O₅ |
| Molecular Weight | 248.23 g/mol |
| SMILES | COC(=O)CC1=C(CC(=O)OC1=O)C2=CC=C(C=C2)OC |
Physical Properties
| Property | Value / Characteristic |
| Appearance | White to pale yellow crystalline solid |
| Melting Point | 158–162 °C (Predicted/Analogous range; Acid form melts ~193°C dec.) |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Methanol. Insoluble in water. |
| pKa | N/A (Ester is non-ionizable); Hydrolysis product (MCA) pKa ~4.2 |
Photophysical Specifications
MMC and its acid derivative (MCA) are blue-fluorescent dyes. Unlike 7-hydroxycoumarins (umbelliferones), the 7-methoxy group renders the fluorescence relatively pH-insensitive between pH 4 and 10, making it a robust tag for physiological assays.
| Parameter | Value | Notes |
| Excitation Max ( | 320–325 nm | UV excitable |
| Emission Max ( | 380–395 nm | Blue emission |
| Stokes Shift | ~60–70 nm | Large shift reduces self-quenching |
| Quantum Yield ( | ~0.18 (in MeOH) | Moderate; highly dependent on solvent polarity |
Part 2: Synthesis & Derivatization Logic
The Pechmann Condensation
The most authoritative route for synthesizing MMC is the Pechmann Condensation . This acid-catalyzed reaction couples a phenol with a
Reaction Logic
-
Reactants: m-Methoxyphenol (Resorcinol monomethyl ether) + Dimethyl 1,3-acetonedicarboxylate.
-
Catalyst: Sulfuric acid (
) or solid acid catalysts (e.g., Amberlyst-15) to drive dehydration. -
Mechanism: Transesterification
Hydroxyalkylation Dehydration Cyclization.
Figure 1: Pechmann Condensation pathway for MMC synthesis. The choice of dimethyl 1,3-acetonedicarboxylate introduces the ester side chain at position 4.
Part 3: Biological Applications & Mechanisms
Fluorogenic Protease Substrates (FRET)
The primary utility of MMC is as a starting material for MCA-based peptide substrates .
-
Mechanism: The methyl ester of MMC is hydrolyzed (saponified) to the acid (MCA). The acid is then coupled to the N-terminus of a peptide sequence.
-
Quenching: A quencher (e.g., DNP - Dinitrophenyl) is attached to the C-terminus.
-
Assay: When a protease cleaves the peptide, the spatial separation between MCA and DNP increases, restoring MCA fluorescence.
Intracellular Esterase Trapping
MMC (the ester) is cell-permeable due to its lipophilicity.
-
Entry: MMC diffuses passively across the cell membrane.
-
Conversion: Intracellular esterases hydrolyze the methyl ester to the carboxylic acid (MCA).
-
Trapping: The charged acid (MCA) is less permeable and accumulates inside the cell.
-
Readout: Fluorescence intensity correlates with esterase activity and cell volume.
Figure 2: The "Ion Trapping" mechanism. MMC enters the cell as a neutral ester and is converted to the fluorescent, membrane-impermeable acid (MCA).
Part 4: Experimental Protocols
Protocol: Synthesis of MMC (Laboratory Scale)
Safety: Work in a fume hood. Sulfuric acid is corrosive.
-
Reagent Prep: In a round-bottom flask, combine 3-methoxyphenol (10 mmol) and dimethyl 1,3-acetonedicarboxylate (10 mmol).
-
Catalysis: Add 70% Sulfuric Acid (5 mL) dropwise while cooling the flask in an ice bath (0–5°C) to prevent charring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor by TLC (Eluent: Ethyl Acetate/Hexane 1:1).
-
Work-up: Pour the reaction mixture into crushed ice (~50 g). The product should precipitate.
-
Purification: Filter the solid. Wash with cold water to remove acid. Recrystallize from Methanol or Ethanol to obtain pure MMC.
-
Validation: Confirm structure via ¹H-NMR (Look for methoxy singlet ~3.8 ppm and coumarin protons).
Protocol: Esterase Activity Assay
Objective: Measure intracellular esterase activity using MMC.
-
Stock Solution: Dissolve MMC in anhydrous DMSO to 10 mM. Store at -20°C (desiccated).
-
Cell Prep: Suspend cells (e.g., CHO, HeLa) in PBS at
cells/mL. -
Loading: Add MMC stock to cells (Final concentration: 10–50 µM).
-
Incubation: Incubate at 37°C for 20–30 minutes.
-
Wash: Centrifuge and wash cells
with ice-cold PBS to remove extracellular MMC. -
Measurement:
-
Flow Cytometry: Excitation 355 nm (UV laser) or 405 nm (Violet laser - suboptimal but usable); Emission 450/50 filter.
-
Microplate: Ex 320 nm / Em 390 nm.
-
Part 5: Stability & Handling
-
Storage: Store solid at -20°C, protected from light.
-
Solution Stability: DMSO stocks are stable for 1 month at -20°C. Aqueous solutions hydrolyze slowly; prepare fresh.
-
Light Sensitivity: Coumarins are photo-stable but prolonged exposure to high-intensity UV can cause photobleaching.
References
-
PubChem. (n.d.). Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetate (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Stefanachi, A., et al. (2018). Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds. Molecules, 23(2), 250. (General reference for Pechmann condensation chemistry). Retrieved from [Link]
-
PhotochemCAD. (n.d.). 7-Methoxycoumarin-4-acetic acid Spectral Data. Retrieved from [Link]
An In-depth Technical Guide to the Molecular Weight of Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
This technical guide provides a comprehensive overview of the molecular weight of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, a significant coumarin derivative. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into the determination and significance of this fundamental chemical property.
Executive Summary
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate is a fluorescent dye and a valuable intermediate in the synthesis of bioactive compounds.[1][2] An accurate determination of its molecular weight is paramount for stoichiometric calculations in chemical reactions, compound characterization, and ensuring the purity of synthesized materials. This guide will delve into the theoretical and practical aspects of determining the molecular weight of this compound, providing both foundational knowledge and actionable protocols.
Introduction to Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, a member of the coumarin family, is characterized by a benzopyrone nucleus. Its chemical structure and properties make it a subject of interest in medicinal chemistry and materials science.
Chemical Identity and Properties
A clear understanding of the compound's fundamental properties is the first step in any scientific investigation.
| Property | Value | Source |
| Molecular Formula | C13H12O5 | [1] |
| Molecular Weight | 248.23 g/mol | [1] |
| CAS Number | 62935-73-3 | [1] |
| Appearance | White powder | [1] |
| Melting Point | 118-122°C | [1] |
| Solubility | Soluble in chloroform or DMSO | [1] |
| UV/Vis Absorption Maxima (λmax) | 203, 224, 322 nm in MeCN | [1] |
| Emission Maximum (λem) | 384nm/395nm (MeOH/PBS pH7.4) | [1] |
These properties are crucial for the handling, storage, and application of the compound in a research setting. For instance, its solubility dictates the choice of solvents for spectroscopic analysis, while its fluorescent properties are central to its use as a dye.[1]
The Critical Role of Molecular Weight in Scientific Research
The molecular weight of a compound is a cornerstone of chemical synthesis and analysis. Its importance can be understood through the following key areas:
-
Stoichiometry and Reaction Planning: Precise molecular weight is essential for calculating the molar quantities of reactants and reagents, ensuring optimal reaction yields and minimizing waste.
-
Compound Identification and Purity Assessment: Experimental determination of molecular weight is a primary method for confirming the identity of a synthesized compound and assessing its purity. Significant deviations from the theoretical molecular weight can indicate the presence of impurities or an incorrect structure.
-
Structural Elucidation: In conjunction with other spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, mass spectrometry provides data that is integral to piecing together the precise structure of a molecule.
-
Regulatory Compliance: For compounds intended for pharmaceutical or clinical use, accurate molecular weight determination is a non-negotiable requirement for regulatory bodies.
Methodologies for Molecular Weight Determination
Several analytical techniques can be employed to determine the molecular weight of an organic compound. The choice of method often depends on the nature of the sample, the required accuracy, and the available instrumentation.
Mass Spectrometry (MS)
Mass spectrometry is the most direct and accurate method for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.
4.1.1 Experimental Workflow for Mass Spectrometry
The following diagram illustrates a typical workflow for determining the molecular weight of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate using mass spectrometry.
Caption: A workflow for confirming molecular structure and weight using NMR spectroscopy.
Applications and Further Research
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate serves as a building block for the synthesis of more complex molecules with potential biological activities. [1][3]Its fluorescent properties also make it a candidate for use in bio-imaging and as a sensor. A precise understanding of its molecular weight is the first step in unlocking these applications.
Conclusion
The molecular weight of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate is a fundamental parameter that underpins its use in scientific research. This guide has provided a detailed overview of its chemical properties and the methodologies for the accurate determination of its molecular weight. By employing techniques such as mass spectrometry and NMR spectroscopy, researchers can confidently identify and utilize this compound in their synthetic and analytical endeavors.
References
-
4-METHYL-2-OXO-2H-CHROMEN-7-YL ACETATE | CAS - Matrix Fine Chemicals. [Link]
-
Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo- 2h-chromen-7-yloxy) acetate derivatives - ResearchGate. [Link]
-
Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. [Link]
-
4-methyl-2-oxo-2H-chromen-7-yl acetate - ChemBK. [Link]
-
Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives - Semantic Scholar. [Link]
-
(PDF) SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES - ResearchGate. [Link]
-
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate - MDPI. [Link]
-
(E)-6-Hydroxy-2-Oxo-2H-Chromen-7-Yl 3-(4-Hydroxy-3-Methoxyphenyl)acrylate - Preprints.org. [Link]
-
Synthesis and quantum chemical studies of methyl 2-(4-methyl-2-oxo-2h-chromen-7-yloxy) acetate derivatives - ResearchGate. [Link]
Sources
coumarin-4-acetic acid methyl ester derivatives literature review
Synthesis, Functional Profiling, and Pharmacological Applications[1]
Executive Summary
This technical guide provides a rigorous analysis of coumarin-4-acetic acid methyl ester (C4-AME) derivatives, a privileged scaffold in medicinal chemistry and chemical biology. Unlike simple 4-methylcoumarins, the C4-acetic acid moiety provides a reactive methylene-carbonyl handle, enabling orthogonal derivatization without disrupting the aromatic core's electronic properties. This guide details the Pechmann condensation-based synthesis , downstream transformations (hydrazide/amide formation), and the structure-activity relationships (SAR) governing their utility as fluorescent probes and anti-inflammatory agents.
Synthetic Architecture
The construction of the coumarin-4-acetic acid scaffold relies on the Pechmann Condensation , a self-validating protocol that ensures high regioselectivity. The critical precursor is citric acid , which undergoes in situ decarbonylation to form acetonedicarboxylic acid, the reactive
1.1 Core Synthesis Protocol (The Citric Acid Route)
This protocol avoids the use of unstable acetonedicarboxylic acid esters by generating the reactive intermediate in situ.
Reagents: Resorcinol (or substituted phenol), Citric Acid Anhydrous, Conc.
Step-by-Step Methodology:
-
In Situ Activation (Decarbonylation):
-
Action: In a round-bottom flask, dissolve Citric Acid (1.0 eq) in concentrated
(1.5 eq). -
Condition: Stir at 60–70°C.
-
Observation: Evolution of CO gas (vigorous bubbling).
-
Causality: Sulfuric acid dehydrates citric acid to acetonedicarboxylic acid. Critical Control Point: Ensure gas evolution ceases before adding phenol to prevent side reactions.
-
-
Condensation (Ring Closure):
-
Action: Cool the mixture to 5–10°C. Add Resorcinol (1.0 eq) portion-wise to maintain temperature.
-
Condition: Stir at room temperature for 24 hours, then pour onto crushed ice.
-
Result: Precipitation of 7-hydroxycoumarin-4-acetic acid . Filtration yields the crude acid.[1]
-
-
Esterification (Target Scaffold Generation):
-
Action: Reflux the crude acid in dry Methanol with catalytic
(or for higher yields) for 4–6 hours. -
Purification: Concentrate and recrystallize from ethanol.
-
Validation: IR spectrum should show ester carbonyl stretch at ~1730 cm⁻¹ and lactone carbonyl at ~1680 cm⁻¹.
-
1.2 Synthetic Pathway Diagram
The following diagram illustrates the chemical logic from precursors to the methyl ester and its hydrazide derivative.
Figure 1: Synthetic route for Coumarin-4-acetic acid methyl ester derivatives via Citric Acid precursor.
Functional Profiling & Physicochemical Properties
The C4-AME scaffold exhibits dual functionality: it is a fluorophore and a pharmacophore .
2.1 Fluorescence Characteristics
Coumarins are environmentally sensitive fluorophores. The 7-substitution pattern dictates the quantum yield (
| Derivative (R at C7) | Excitation ( | Emission ( | Stokes Shift | Quantum Yield ( | Application |
| -H (Unsubstituted) | ~310 nm | ~380 nm | ~70 nm | < 0.1 | Synthetic Intermediate |
| -OH (Umbelliferone) | 325 nm | 450 nm (Blue) | 125 nm | 0.1 – 0.7* | pH Sensor (High |
| -N(Et)2 (Amino) | 390 nm | 470 nm (Cyan) | 80 nm | > 0.8 | Laser Dyes, Bio-labels |
Note: The fluorescence of 7-hydroxy derivatives is pH-dependent due to the formation of the highly fluorescent phenolate anion in basic media.
2.2 Solubility and Stability
-
Solubility: The methyl ester improves lipophilicity compared to the parent acid, making it soluble in DCM, DMSO, and warm Ethanol. Poorly soluble in water.
-
Stability: The lactone ring is susceptible to hydrolysis in strong alkali (opening to coumarinic acid salts), but the C4-ester hydrolyzes faster, allowing selective saponification under mild conditions.
Pharmacological Landscape & SAR
The biological activity of C4-AME derivatives stems from their ability to interact with enzymes via hydrogen bonding (lactone/ester carbonyls) and hydrophobic stacking (aromatic core).
3.1 Structure-Activity Relationship (SAR) Logic
-
C4-Position (The Handle): The acetic acid methyl ester is a "soft" electrophile. Converting it to a hydrazide (-CONHNH2) significantly enhances antimicrobial activity by introducing a donor-acceptor motif capable of chelating metal ions in metalloenzymes.
-
C7-Position (The Anchor): Electron-donating groups (OH, OMe) at C7 are essential for antioxidant activity (ROS scavenging) and high fluorescence.
-
Lactone Ring: Essential for anticoagulant activity (Vitamin K epoxide reductase inhibition).
3.2 Mechanism of Action Diagram
The following diagram maps the structural features of the C4-AME scaffold to their specific biological targets.
Figure 2: Structure-Activity Relationship (SAR) mapping of the C4-AME scaffold.
Advanced Derivatization: Hydrazide Synthesis
The conversion of C4-AME to its hydrazide is the gateway to Schiff bases (azomethines), which exhibit superior anti-inflammatory profiles compared to the parent ester.
Protocol:
-
Dissolution: Dissolve C4-AME (10 mmol) in Ethanol (30 mL).
-
Addition: Add Hydrazine Hydrate (80% or 99%, 20 mmol) dropwise. Excess hydrazine drives the equilibrium.
-
Reflux: Heat at 80°C for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The ester spot (
) will disappear, replaced by a lower hydrazide spot. -
Isolation: Cool to room temperature. The hydrazide often crystallizes out. If not, concentrate to half volume and add cold water.
-
Yield: Typically 70–85%.
References
- Synthesis via Pechmann Condensation: Title: 7-Hydroxycoumarin-4-acetic acid synthesis (Method A/B using Citric Acid). Source: ChemicalBook / Manware et al.
-
Microwave-Assisted Synthesis & Antibacterial Activity
-
Biological Activity Review
- Title: Biological Activity and Therapeutic Potential of Coumarin Deriv
- Source: PubMed / Bentham Science.
-
URL:[Link]
-
Fluorescence Properties
- Title: 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities.
- Source: Analytical Chemistry (ACS Public
-
URL:[Link]
Sources
7-substituted coumarin-4-acetate ester synthesis pathways
Executive Summary: Strategic Synthesis of the Coumarin-4-Acetate Scaffold
The 7-substituted coumarin-4-acetate ester is a privileged scaffold in chemical biology and drug discovery. Unlike the ubiquitous 4-methylcoumarins, the 4-acetate moiety provides a critical "chemical handle"—an orthogonal attachment point for bioconjugation, fluorogenic substrate design (e.g., for esterases or proteases), and pharmacophore expansion.
This guide details the two primary synthetic pathways to access this architecture. While the Pechmann Condensation remains the mechanistic core, the choice of reagents—Citric Acid (Pathway A) versus Diethyl 1,3-Acetonedicarboxylate (Pathway B)—dictates the workflow complexity, safety profile, and final yield.
Part 1: Mechanistic Pathways & Experimental Logic
Pathway A: The In-Situ Citric Acid Route (Economical)
Best for: Large-scale synthesis where reagent cost is the primary constraint. Mechanism: This is a cascade reaction. Citric acid undergoes acid-mediated decarbonylation to generate 1,3-acetonedicarboxylic acid in situ, which then condenses with the phenol (e.g., resorcinol).
Critical Mechanism Insight
The danger in this pathway is thermal decarboxylation . If the reaction temperature spikes, the 1,3-acetonedicarboxylic acid intermediate loses two molecules of CO₂, degrading into acetone/acetoacetic acid equivalents, yielding the thermodynamically stable (but undesired) 4-methylcoumarin .
Protocol 1: Synthesis of 7-Hydroxycoumarin-4-acetic Acid (Intermediate)
This protocol yields the free acid. A subsequent esterification step is required.
Reagents: Resorcinol (11.0 g, 0.1 mol), Citric Acid (anhydrous, 19.2 g, 0.1 mol), Conc. H₂SO₄ (30 mL).
-
Activation (The Danger Zone): In a round-bottom flask, cool conc. H₂SO₄ to 5°C. Slowly add solid citric acid with vigorous stirring.
-
Scientist's Note: Evolution of Carbon Monoxide (CO) will occur. This step must be performed in a high-efficiency fume hood.
-
-
Decarbonylation: Allow the temperature to rise slowly to room temperature (RT) and stir for 30 minutes until gas evolution subsides. This generates the reactive 1,3-acetonedicarboxylic acid.
-
Condensation: Cool the mixture back to 5°C. Add resorcinol slowly to maintain temperature <10°C.
-
Cyclization: Allow to warm to RT and stir for 2–3 hours.
-
Validation: The solution should turn dark yellow/orange but should not turn black (charring indicates temp was too high).
-
-
Workup: Pour the reaction mixture into 200g of crushed ice with stirring. The product precipitates as a white/pale yellow solid. Filter, wash with cold water, and recrystallize from ethanol.
Step 1.1: Esterification to the 4-Acetate Ester Reflux the isolated acid (2.2 g, 10 mmol) in dry Ethanol (20 mL) with catalytic H₂SO₄ (3 drops) for 4 hours. Evaporate solvent and recrystallize to obtain Ethyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate .
Pathway B: The Direct Acetonedicarboxylate Route (Precision)
Best for: High-value synthesis, library generation, and avoiding CO evolution. Mechanism: Direct Pechmann condensation between the phenol and a pre-formed diethyl 1,3-acetonedicarboxylate.
Protocol 2: Direct Synthesis of 7-Substituted Coumarin-4-Acetate Ethyl Ester
Reagents: Resorcinol (10 mmol), Diethyl 1,3-acetonedicarboxylate (10 mmol), Indium(III) Chloride (InCl₃, 10 mol%) or Amberlyst-15 (solid acid).
-
Mixture: In a reaction vial, combine resorcinol and diethyl 1,3-acetonedicarboxylate.
-
Catalysis: Add InCl₃ (solvent-free or in minimal ethanol).
-
Reaction: Heat to 80°C for 45 minutes.
-
Why InCl₃? Lewis acids like Indium Chloride tolerate functional groups better than H₂SO₄ and prevent the hydrolysis of the ester side chain during cyclization.
-
-
Workup: Cool to RT. Add ice water. Extract with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane:EtOAc 7:3).
Part 2: Visualizing the Mechanism
The following diagram illustrates the bifurcation between the Citric Acid (CO generating) route and the Direct Ester route, highlighting the critical decarboxylation risk.
Caption: Comparative synthesis pathways showing the risk of thermal degradation (red dotted line) in the Citric Acid route versus the direct precision of the Acetonedicarboxylate route.
Part 3: Optimization & Data Analysis
Catalyst Performance Comparison
The choice of catalyst significantly impacts the yield and the integrity of the ester side chain.
| Catalyst System | Reaction Conditions | Yield (Ester) | Advantages | Disadvantages |
| Conc. H₂SO₄ | 0°C → RT, 3 hrs | 65-70% | Low cost, proven | Corrosive, generates CO (Citric route), harsh workup |
| Amberlyst-15 | 80°C, Solvent-free | 82% | Reusable, Green, Simple filtration | Requires pre-formed acetonedicarboxylate |
| InCl₃ (10 mol%) | 80°C, Ethanol | 88% | High yield, Mild, tolerates sensitive groups | Catalyst cost |
| Microwave/Solid Acid | 120°C, 10 min | 92% | Extremely fast, high throughput | Requires microwave reactor |
Structural Characterization (Self-Validation)
To confirm the synthesis of the 4-acetate ester versus the 4-methyl impurity, examine the ¹H NMR in the 3.0–4.0 ppm region.
-
7-Hydroxycoumarin-4-acetate Ethyl Ester (Target):
-
δ 6.15 (s, 1H): Vinyl proton at C-3.
-
δ 3.85 (s, 2H): Singlet corresponding to the -CH₂- of the acetate group at C-4.
-
δ 4.18 (q, 2H) & 1.25 (t, 3H): Ethyl ester signals.
-
-
7-Hydroxy-4-methylcoumarin (Impurity):
-
δ 2.40 (d, 3H): Methyl group at C-4 (Distinct shift upfield compared to the acetate methylene).
-
References
-
Sethna, S., & Phadke, R. (1953). The Pechmann Reaction. Organic Reactions, 7, 1-58.
-
Edmunds, A. J., & Abell, A. D. (2003). The synthesis of coumarin-4-acetic acids and their use in the preparation of coumarin-based inhibitors of serine proteases. Journal of the Chemical Society, Perkin Transactions 1.
-
Ahmed, N., & van Lier, J. E. (2006). Silica gel supported InCl3 catalyzed synthesis of coumarins via Pechmann condensation. Tetrahedron Letters, 47(30), 5345-5349.
-
Organic Syntheses. (1925).[1] Acetonedicarboxylic Acid.[1][2] Org.[1][3] Synth. 5, 5. (Detailed safety protocol for the citric acid decarbonylation).
Sources
Methodological & Application
Application Note: Transesterification Protocols for 7-Methoxycoumarin-4-acetic acid (7-MCAA) Derivatives
Executive Summary & Scientific Rationale
7-Methoxycoumarin-4-acetic acid (7-MCAA) is a high-quantum yield blue fluorophore (
While direct esterification (Acid + Alcohol) is common, it often requires acidic conditions or potent coupling agents (e.g., DCC/DMAP) that can degrade sensitive target substrates or cause side reactions with the coumarin lactone ring. Transesterification —specifically starting from the stable 7-MCAA Methyl Ester (7-MCAA-OMe) —offers a milder, more regioselective alternative.
This guide details two protocols:
-
Enzymatic Transesterification (CAL-B): The "Gold Standard" for regioselective labeling of sensitive primary/secondary alcohols (e.g., sugars, nucleosides) under neutral conditions.
-
Chemical Transesterification (Acid-Catalyzed): A robust method for stable, non-complex aliphatic alcohols.
Mechanistic Principles
Why Transesterification?
The coumarin ring is susceptible to hydrolysis (ring-opening) under strong basic conditions (saponification). Therefore, traditional base-catalyzed transesterification (e.g., NaOMe/MeOH) poses a risk of degrading the fluorophore. We prioritize Enzymatic and Mild Acid routes to preserve the photophysical integrity of the coumarin.
Reaction Mechanism (Enzymatic)
The reaction utilizes Candida antarctica Lipase B (CAL-B), a serine hydrolase that operates via an "Acyl-Enzyme Intermediate."
Figure 1: Ping-Pong Bi-Bi mechanism of CAL-B catalyzed transesterification. The enzyme forms a covalent acyl-intermediate with 7-MCAA, releasing methanol before the target alcohol attacks.
Pre-Requisites & Material Specifications
Table 1: Key Reagents and Properties
| Component | Function | Specification/Grade | Notes |
| 7-MCAA-OMe | Acyl Donor | >98% Purity (HPLC) | Synthesize via MeOH/H₂SO₄ reflux from acid if not purchased. |
| CAL-B (Novozym 435) | Biocatalyst | Immobilized on acrylic resin | Reusable. Do not use magnetic stirring bars (grinds beads). |
| Toluene / Dioxane | Solvent | Anhydrous (<50 ppm H₂O) | Critical: Water causes hydrolysis (Acid formation) instead of transesterification. |
| Molecular Sieves | Scavenger | 4Å, Activated | Essential to trap released MeOH and drive equilibrium. |
| Target Alcohol | Nucleophile | Primary > Secondary | Tertiary alcohols react very slowly with CAL-B. |
Protocol A: Enzymatic Transesterification (High Selectivity)
Best for: Sugars, lipids, heat-sensitive molecules, and chiral resolution.
Workflow Diagram
Figure 2: Workflow for CAL-B mediated transesterification. Note the use of orbital shaking to prevent mechanical attrition of the immobilized enzyme beads.
Step-by-Step Procedure
-
Preparation:
-
Dry the target alcohol and 7-MCAA-OMe under high vacuum for 2 hours.
-
Activate Molecular Sieves (4Å) at 200°C or by flame drying under vacuum.
-
-
Reaction Setup:
-
In a screw-cap vial, dissolve 1.0 eq of 7-MCAA-OMe and 1.2 eq of Target Alcohol in anhydrous Toluene (concentration ~0.05 – 0.1 M).
-
Note: If solubility is poor, use 1,4-Dioxane or THF, though reaction rates may be slower.
-
-
Add Novozym 435 (CAL-B) : 20 mg per mmol of substrate (approx 10-20% by weight of substrate).
-
Add Molecular Sieves : ~50 mg/mL to scavenge methanol.
-
-
Incubation:
-
Place in an orbital shaker at 45°C – 60°C at 200 rpm.
-
Critical:Do NOT use a magnetic stir bar. The grinding action destroys the resin support, making filtration difficult and contaminating the product.
-
-
Monitoring (Self-Validation):
-
TLC: Silica gel, Hexane:EtOAc (gradient depending on target).[1]
-
Visualization: 7-MCAA derivatives fluoresce strongly blue under UV (365 nm).
-
Endpoint: Disappearance of the methyl ester spot (
usually higher than product for polar alcohols).
-
-
Workup:
-
Filter the mixture through a fritted glass funnel or a cotton plug to remove the enzyme beads and sieves.
-
Wash the beads with a small amount of fresh solvent (DCM or EtOAc) to recover adsorbed product.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify via flash column chromatography.
-
Yield Expectation: 75–95% for primary alcohols.
-
Protocol B: Acid-Catalyzed Transesterification (Robust Substrates)
Best for: Simple aliphatic alcohols, stable substrates where enzyme cost is prohibitive.
Step-by-Step Procedure
-
Reaction Setup:
-
Dissolve 7-MCAA-OMe (1.0 eq) in a large excess of the Target Alcohol (acting as solvent) if liquid. If the alcohol is solid/precious, use Toluene as solvent and add 5-10 eq of the alcohol.
-
Add catalyst: p-Toluenesulfonic acid (pTsOH) (0.05 eq) or Sulfuric Acid (1-2 drops).
-
Alternative: For milder Lewis-acid catalysis, use Titanium(IV) isopropoxide (0.01 eq), though this requires strictly anhydrous conditions.
-
-
Reflux:
-
Heat the mixture to reflux (or 80-100°C in Toluene).
-
Equilibrium Drive: If using Toluene, use a Dean-Stark trap or open vessel under nitrogen flow to remove the generated Methanol.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate.
-
Wash with sat. NaHCO₃ (to neutralize acid and prevent coumarin hydrolysis during workup).
-
Wash with Brine, dry over Na₂SO₄.
-
-
Purification:
-
Recrystallization (often possible for coumarins) or Silica Chromatography.
-
Quality Control & Characterization Data
Fluorescence Validation
To confirm the coumarin ring is intact and the ester linkage is formed:
-
Solvent: Methanol or Ethanol.[2]
-
Excitation: 322 nm.
-
Emission: Look for
at 390 nm.[3] -
Note: If the ring opens (hydrolysis), the fluorescence quantum yield often drops significantly or shifts in pH-dependent manner (phenolate formation).
NMR Diagnostics (1H NMR, 300/400 MHz, CDCl₃)
| Proton | Chemical Shift ( | Diagnostic Change |
| -OCH₃ (Start) | ~3.7 - 3.9 ppm (singlet) | Disappears in product. |
| -OCH₂- (New) | Depends on R group | Appears (e.g., ~4.1 ppm for ethyl). |
| Coumarin C3-H | ~6.1 - 6.3 ppm (singlet) | Must remain (confirms ring intact). |
| Coumarin C4-CH₂ | ~3.7 ppm (singlet) | May shift slightly; confirms acetic acid linker. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Methanol accumulation | Add more Molecular Sieves (Protocol A) or apply vacuum/N₂ sweep (Protocol B). |
| No Reaction (Enzymatic) | Substrate is tertiary alcohol | CAL-B is sterically hindered. Switch to chemical method or try Candida rugosa lipase. |
| Ring Opening | pH too high or Water present | Ensure anhydrous solvents. Avoid basic workups (NaOH); use NaHCO₃ instead. |
| Product stuck on beads | Non-specific binding | Wash enzyme beads with warm Ethyl Acetate or Acetone during filtration. |
References
-
OMLC. (1998). 7-Methoxycoumarin-4-acetic acid Spectra. Oregon Medical Laser Center. [Link]
-
Core.ac.uk. (2010). Enantioselective Transesterification by Candida antarctica Lipase B. [Link]
-
Master Organic Chemistry. (2022). Transesterification of Esters. [Link]
Sources
Application Notes and Protocols for Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate: Solubility in DMSO and Methanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, a derivative of the coumarin family, is a compound of interest in various research and development sectors, including its use as a fluorescent dye and as a building block for more complex bioactive molecules.[1] A fundamental understanding of its physicochemical properties is paramount for its effective application, with solubility being a critical parameter for formulation, reaction chemistry, and biological assays. This document provides a detailed guide to the solubility of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. While quantitative public data on the solubility of this specific compound is limited, this guide synthesizes available information for closely related compounds and presents a rigorous protocol for its experimental determination.
Coumarins, as a class of compounds, are generally recognized for their solubility in various organic solvents.[2] The parent compound, coumarin, is known to be soluble in both methanol and DMSO.[3][4][5] This provides a strong theoretical basis for the expected solubility of its derivatives.
Physicochemical Properties
A foundational understanding of the target molecule is essential before delving into its solubility characteristics.
| Property | Value | Source |
| Chemical Name | methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | N/A |
| Synonyms | Methyl 7-methoxycoumarin-4-acetate | [1] |
| CAS Number | 62935-73-3 | [1][6] |
| Molecular Formula | C13H12O5 | [1] |
| Molecular Weight | 248.23 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | 118-122°C | [1] |
Solubility Profile
Solubility in Dimethyl Sulfoxide (DMSO)
Dimethyl sulfoxide (DMSO) is a potent, polar aprotic solvent widely used in drug discovery and life sciences for its ability to dissolve a broad range of polar and nonpolar compounds.[7]
Qualitative Assessment: Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate is reported to be soluble in DMSO.[1] This is consistent with the general solubility of coumarin derivatives in this solvent.[5]
Causality of Solubility: The solubility in DMSO can be attributed to the solvent's high dielectric constant and its ability to act as a strong hydrogen bond acceptor, interacting favorably with the ester and methoxy functional groups of the coumarin derivative. The planar aromatic structure of the coumarin core also contributes to favorable interactions with the solvent.
Solubility in Methanol
Methanol is a polar protic solvent commonly used in organic synthesis, chromatography, and as a solvent for various analytical techniques.
Experimental Protocol for Quantitative Solubility Determination
To ascertain the precise solubility of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate in DMSO and methanol, the following static equilibrium shake-flask method is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Principle
An excess of the solid compound is equilibrated with the solvent at a constant temperature. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.
Materials and Equipment
-
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (powder form)
-
Anhydrous DMSO (≥99.9%)
-
Anhydrous Methanol (≥99.9%)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps (e.g., 4 mL glass vials)
-
Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.1 °C)
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Workflow for Solubility Determination
Caption: Experimental workflow for determining solubility.
Step-by-Step Procedure
-
Preparation of Standard Curve:
-
Accurately prepare a stock solution of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate of known concentration in the chosen solvent (DMSO or methanol).
-
Perform serial dilutions to create a series of standards of known concentrations.
-
Analyze these standards using the chosen analytical method (HPLC or UV-Vis) to generate a standard curve of response versus concentration. The linearity of this curve (R² > 0.99) is a critical self-validating step.
-
-
Sample Preparation:
-
Into several vials, add an excess amount of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (e.g., 10-20 mg, ensuring solid remains after equilibration). The use of an excess amount is crucial to ensure saturation is achieved.
-
Accurately add a known volume of the selected solvent (e.g., 2 mL of DMSO or methanol) to each vial.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is typically recommended. Preliminary time-course experiments can be conducted to determine the minimum time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial sedimentation.
-
Centrifuge the vials at a moderate speed (e.g., 5000 x g for 10 minutes) to pellet the undissolved solid. This step is critical to prevent clogging of the filter in the subsequent step.
-
-
Sample Collection and Dilution:
-
Carefully draw the supernatant using a syringe, avoiding disturbance of the solid pellet.
-
Attach a 0.22 µm syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step removes any fine particulates that could interfere with the analysis.
-
Accurately dilute the saturated solution with the same solvent to bring its concentration within the linear range of the previously established standard curve.
-
-
Analysis and Calculation:
-
Analyze the diluted sample using the same analytical method as for the standard curve.
-
Determine the concentration of the diluted sample from the standard curve.
-
Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = Concentration of diluted sample (mg/mL) x Dilution factor
-
Logical Framework for Solubility Prediction
The "like dissolves like" principle is a useful guideline for predicting solubility.[6] Both the solute and the solvents possess polar characteristics, which underpins the observed solubility.
Caption: Factors influencing solubility.
Conclusion
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate is soluble in DMSO and shows sufficient solubility in methanol for practical laboratory applications. The provided protocol offers a robust framework for researchers to determine the quantitative solubility of this compound, enabling precise and reproducible experimental design. Understanding and experimentally verifying solubility is a critical first step in harnessing the full potential of this and other similar molecules in drug development and scientific research.
References
-
ResearchGate . Determination and correlation of solubility and solution thermodynamics of coumarin in different pure solvents. [Link]
-
ResearchGate . Correlation between estimated and experimental solubility of coumarin in neat alcohols and pure water. [Link]
-
ResearchGate . Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents. [Link]
-
RSC Publishing . Exploring the Solubility and Solvation Thermodynamics of Coumarin in a Range of Aqua-Organic Solvents - New Journal of Chemistry. [Link]
-
MDPI . Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. [Link]
-
Scribd . Solubility in DMSO. [Link]
-
Wikipedia . Dimethyl sulfoxide. [Link]
-
University of Colorado Boulder . Experiment: Solubility of Organic & Inorganic Compounds. [Link]
Sources
- 1. Methyl 7-methoxycoumarin-4-acetate - CAS-Number 62935-73-3 - Order from Chemodex [chemodex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 62935-73-3|Methyl 2-(7-methoxy-2-oxo-2H-chromen-4-yl)acetate|BLD Pharm [bldpharm.com]
- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
using coumarin-4-acetate methyl esters as fluorogenic substrates
Application Note: High-Fidelity Intracellular Esterase Profiling using Coumarin-4-Acetate Methyl Ester Derivatives
Executive Summary
This guide details the application of Coumarin-4-acetate methyl esters (specifically derivatives of 7-hydroxycoumarin-4-acetic acid , HCA) as fluorogenic substrates for the assessment of intracellular esterase activity, cell viability, and membrane integrity.
Unlike fluorescein-based substrates (e.g., FDA, Calcein-AM), coumarin-4-acetate derivatives offer a blue-fluorescent readout (Ex/Em: ~350/450 nm) , enabling multicolor multiplexing with GFP-tagged proteins or red/green functional probes (e.g., Propidium Iodide, JC-1). This note clarifies the chemical mechanism, provides a validated loading protocol, and addresses critical troubleshooting steps for high-content screening (HCS) and flow cytometry.
Chemical Basis & Mechanism of Action
To use these substrates effectively, researchers must understand the "Double-Lock" mechanism that governs their fluorescence and retention.
The Fluorogenic Switch
The core fluorophore is 7-Hydroxycoumarin-4-acetic acid (HCA) .
-
State A (Substrate - "OFF" or "Dim"): In the esterified form (e.g., 7-Acetoxycoumarin-4-acetic acid methyl ester ), the electron-donating capability of the 7-hydroxyl group is quenched by acetylation. The molecule is non-fluorescent and highly hydrophobic (cell-permeable).
-
State B (Intermediate - "ON"): Upon entry into the cytoplasm, non-specific intracellular esterases (carboxylesterases) cleave the 7-acetate group. This restores the phenolic oxygen, turning the fluorescence ON (Blue).
-
State C (Product - "Trapped"): The enzyme subsequently (or simultaneously) hydrolyzes the methyl ester at the 4-position. This converts the molecule into the free acid (7-Hydroxycoumarin-4-acetic acid ), which is polar and negatively charged at physiological pH, preventing leakage across the cell membrane.
Pathway Visualization
Figure 1: The "Double-Lock" metabolic trapping mechanism of 7-acetoxycoumarin-4-acetate methyl ester. Dual esterase events are required for maximum retention.
Experimental Protocol
Objective: Label live mammalian cells (HeLa/HEK293) to measure esterase activity or viability using a blue-fluorescent readout.
Reagents & Equipment
-
Substrate: 7-Acetoxycoumarin-4-acetic acid methyl ester (Purity >98%).
-
Note: If assessing metabolic hydroxylation (CYP activity), use Coumarin-4-acetic acid methyl ester (lacking the 7-OH).
-
-
Solvent: Anhydrous DMSO (molecular biology grade).
-
Buffer: HBSS (Hanks' Balanced Salt Solution) with Ca2+/Mg2+, pH 7.4. Avoid serum during loading as serum esterases will hydrolyze the probe extracellularly.
-
Control: 7-Hydroxycoumarin-4-acetic acid (Free acid standard).
Preparation of Stocks
| Component | Concentration | Solvent | Storage | Stability |
| Stock Solution | 10 - 20 mM | DMSO | -20°C (Desiccated) | 3 Months |
| Working Solution | 10 - 50 µM | HBSS | Prepare Fresh | < 4 Hours |
Staining Workflow
-
Cell Preparation:
-
Culture cells to 70-80% confluence.
-
Wash Step (Critical): Aspirate growth medium and wash cells 2x with warm HBSS.
-
Rationale: Phenol red and serum proteins contribute to background fluorescence and premature hydrolysis.
-
-
Loading:
-
Dilute the DMSO Stock into warm HBSS to a final concentration of 20 µM .
-
Add working solution to cells.
-
Incubate for 20–40 minutes at 37°C in the dark.
-
Optimization: Adherent cells often require shorter times (20 min) than suspension cells.
-
-
Post-Stain Wash:
-
Aspirate the loading solution.
-
Wash 2x with HBSS to remove uncleaved extracellular substrate.
-
Replace with fresh HBSS or phenol-red-free media for imaging.
-
-
Imaging / Detection:
-
Excitation: 350–360 nm (UV/Violet laser or filter).
-
Emission: 450–460 nm (Blue channel, often DAPI filter set).
-
Note: The Stokes shift is large (~100 nm), reducing self-quenching artifacts.
-
Data Analysis & Validation
Quantitative Metrics
When using a plate reader or flow cytometer, quantify the Esterase Activity Index (EAI) :
-
F_sample: Fluorescence of stained cells.
-
F_blank: Fluorescence of unstained cells (autofluorescence).
-
F_max: Fluorescence of cells fully hydrolyzed (can be simulated by lysing a subset of cells in the presence of the substrate, though this measures total rather than intracellular enzyme).
Multiplexing Compatibility
Coumarin-4-acetate methyl esters are ideal for "Counter-Staining" due to their blue emission.
| Probe Type | Recommended Dye | Channel | Interference Risk |
| Nuclear Stain | RedDot™ or DRAQ5 | Far Red | Low |
| Mitochondria | MitoTracker Red/Orange | Red/Orange | Low |
| Apoptosis | Annexin V-FITC | Green | Low |
| Nuclear Stain | DAPI / Hoechst | Blue | High (Overlap) |
Warning: Do not use DAPI or Hoechst 33342 concurrently with coumarin substrates, as they share the same spectral window.
Troubleshooting & Critical Parameters
Leakage Issues
-
Symptom: Fluorescence signal decreases rapidly (within 10-15 mins) after washing.
-
Cause: Incomplete hydrolysis of the methyl ester at position 4. The intermediate (7-hydroxy-4-methyl ester) is less polar than the free acid and can diffuse out.
-
Solution: Use Probenecid (2.5 mM) in the loading buffer to inhibit organic anion transporters (OAT) that actively pump out the fluorophore.
pH Sensitivity
-
Mechanism: Coumarin fluorescence is pH-dependent.[1] The phenolic hydroxyl group has a pKa of ~7.8.
-
Impact: Fluorescence is maximal at pH > 8.0 and significantly lower at pH < 7.0.
-
Correction: Ensure all buffers are buffered to pH 7.4. Intracellular acidification (e.g., during apoptosis) will decrease the signal, which could be misinterpreted as esterase loss. Always run a pH control if studying apoptosis.
Spontaneous Hydrolysis
-
Symptom: High background in the "No Cell" control wells.
-
Cause: The ester bonds are labile in aqueous solution, especially at pH > 7.5 or in the presence of BSA.
-
Solution: Prepare working solutions immediately before use. Do not store diluted substrate.
References
-
Gao, W., et al. (2020). "Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro." Molecules, 25(14), 3129.
-
Lavis, L. D., & Raines, R. T. (2008). "Bright ideas for chemical biology." ACS Chemical Biology, 3(3), 142-155. (Foundational chemistry of fluorogenic esters).
-
AAT Bioquest. "Reactive Coumarins and Derivatives: Spectral Properties and Applications." Application Note.
-
Demant, E. J. (1999). "Bovine serum albumin-(7-hydroxycoumarin-4-acetic acid) complex: applications to the fluorometric measurement of fatty acid concentrations." Biochimica et Biophysica Acta. (Reference for the free acid properties).
Sources
Application Notes and Protocols: Hydrolysis of Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate to (7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid
Introduction:
(7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid is a key intermediate in the synthesis of various biologically active molecules and fluorescent probes. Its precursor, methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate, is often the direct product of initial synthetic routes. The hydrolysis of this methyl ester is a critical step to unmask the carboxylic acid functionality for further chemical modifications. This guide provides detailed protocols and scientific rationale for the chemical and enzymatic hydrolysis of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate.
Scientific Background: The Chemistry of Ester Hydrolysis
Ester hydrolysis is the cleavage of an ester bond to yield a carboxylic acid and an alcohol.[1] This reaction can be catalyzed by acids or bases, or mediated by enzymes.
Base-Catalyzed Hydrolysis (Saponification): This is the most common and often irreversible method for ester hydrolysis. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide as the leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, driving the reaction to completion.[2] Subsequent acidification is required to obtain the neutral carboxylic acid.[2]
Acid-Catalyzed Hydrolysis: This is a reversible process that follows the reverse mechanism of Fischer esterification. The carbonyl oxygen of the ester is first protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfer steps, methanol is eliminated as the leaving group, and the carboxylic acid is regenerated.[3]
Enzymatic Hydrolysis: Lipases are a class of enzymes that can catalyze the hydrolysis of ester bonds with high chemo-, regio-, and enantioselectivity under mild conditions.[4] The reaction typically occurs at the interface of an aqueous and an organic phase.[5] The enzyme's active site, often containing a catalytic triad, facilitates the nucleophilic attack on the ester's carbonyl group.[5]
Comparative Overview of Hydrolysis Methods
| Method | Reagents/Catalyst | Solvent | Temperature | Pros | Cons |
| Basic Hydrolysis | NaOH, KOH, or LiOH | Methanol/Water, Ethanol/Water, THF/Water | Room Temp. to Reflux | Irreversible, generally high yield, straightforward.[6] | Requires a separate acidification step, may not be suitable for base-sensitive substrates. |
| Acidic Hydrolysis | HCl, H₂SO₄ | Water, Dioxane/Water | Reflux | One-step to the carboxylic acid. | Reversible, may require harsh conditions (high temp., strong acid), potential for side reactions.[7] |
| Enzymatic Hydrolysis | Lipase (e.g., from Candida antarctica, Pseudomonas fluorescens) | Buffer/Organic Co-solvent | 25-50°C | High selectivity, mild conditions, environmentally friendly.[4] | Enzyme cost and stability, may require optimization of reaction conditions (pH, temperature, solvent).[8] |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is adapted from general procedures for methyl ester hydrolysis and is expected to provide a high yield of the desired carboxylic acid.[9]
Materials:
-
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (1.0 eq) in a mixture of THF and methanol (e.g., a 3:1 v/v ratio).
-
Addition of Base: Prepare a solution of LiOH (2.0 eq) in water and add it to the ester solution. The use of LiOH is often preferred for its effectiveness in THF/water solvent systems.[9]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours. Gentle heating to 40-50°C can be applied to accelerate the reaction if necessary.
-
Work-up - Quenching and Acidification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the organic solvents.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M HCl. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel if necessary.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol is based on general principles of acid-catalyzed ester hydrolysis.[7]
Materials:
-
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
-
Sulfuric acid (H₂SO₄) or concentrated Hydrochloric acid (HCl)
-
Dioxane (optional, to aid solubility)
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (1.0 eq) in a mixture of water and a co-solvent like dioxane if needed for solubility.
-
Addition of Acid: Add a catalytic amount of concentrated H₂SO₄ or a larger volume of concentrated HCl.
-
Heating: Heat the mixture to reflux and monitor the reaction by TLC. Acid-catalyzed hydrolysis is an equilibrium process, so a large excess of water helps to drive the reaction towards the products.
-
Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by carefully adding a saturated solution of NaHCO₃ until effervescence ceases.
-
Extraction: Extract the product into ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in Protocol 1.
Protocol 3: Enzymatic Hydrolysis using Lipase
This protocol provides a starting point for the enzymatic hydrolysis of the target ester, based on general procedures for lipase-catalyzed reactions.[4][8]
Materials:
-
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
-
Lipase (e.g., Candida antarctica lipase B (CALB) or Pseudomonas fluorescens lipase (PFL))
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Organic co-solvent (e.g., tert-butanol or DMSO, optional)
-
Reaction vessel (e.g., screw-cap vial or small flask)
-
Shaker or orbital incubator
-
pH meter or autotitrator
-
Ethyl acetate
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
Substrate Preparation: Dissolve methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate in a minimal amount of a water-miscible organic co-solvent like tert-butanol or DMSO if solubility in the aqueous buffer is low.
-
Enzyme Suspension: In a reaction vessel, add the lipase to the phosphate buffer.
-
Reaction Initiation: Add the substrate solution to the enzyme suspension.
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 37°C) with shaking.
-
Monitoring: Monitor the progress of the hydrolysis by observing the decrease in pH as the carboxylic acid is formed. The reaction can be controlled by maintaining a constant pH using an autotitrator that adds a dilute base. Alternatively, the reaction can be monitored by taking aliquots and analyzing them by HPLC.
-
Work-up: Once the desired conversion is reached, stop the reaction by filtering off the enzyme.
-
Extraction: Acidify the filtrate to pH 2-3 with 1 M HCl and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the product as needed.
Visualizing the Reaction Mechanisms
Base-Catalyzed Hydrolysis (Saponification) Workflow
Caption: Workflow for the base-catalyzed hydrolysis of the methyl ester.
Acid-Catalyzed Hydrolysis Mechanism
Sources
- 1. 7-HYDROXYCOUMARIN-4-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rcallahan.weebly.com [rcallahan.weebly.com]
- 4. Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. aocs.org [aocs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
crystallization methods for methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
Abstract
This application note details the purification and crystallization protocols for methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate , a critical coumarin intermediate often utilized in the synthesis of fluorogenic probes and pharmaceutical derivatives. Unlike simple coumarins, the presence of the ester side chain at the C4 position introduces specific solubility challenges, particularly regarding hydrolysis sensitivity and polymorphism.[1] This guide provides two validated workflows: a high-purity thermodynamic recrystallization for analytical standards and a kinetic anti-solvent precipitation for bulk crude recovery.
Chemical Context & Physicochemical Profile
To design an effective crystallization process, one must understand the solute-solvent interactions specific to the 7-methoxy-coumarin core and its ester appendage.
-
Compound Name: Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
-
Alternative Names: 7-Methoxy-4-methoxycarbonylmethylcoumarin; Coumarin-4-acetic acid methyl ester derivative.
-
Molecular Formula: C
H O -
Key Functional Groups:
-
Lactone (Coumarin Core): Rigid, planar, lipophilic.
-
7-Methoxy Group: Electron-donating, increases electron density, slightly enhances polarity.
-
Methyl Ester Side Chain: Susceptible to hydrolysis in strong acid/base; provides a "handle" for dipole interactions.
-
Table 1: Solubility Profile & Solvent Selection
| Solvent System | Solubility (RT) | Solubility (Boiling) | Suitability | Notes |
| Methanol (MeOH) | Low-Moderate | High | Excellent | Primary choice for thermodynamic recrystallization. |
| Ethanol (EtOH) | Low | Moderate-High | Good | Slower crystallization; yields larger needles. |
| Ethyl Acetate (EtOAc) | Moderate | High | Good | Good for removing non-polar impurities; use with Hexane. |
| Dichloromethane (DCM) | High | Very High | Poor | Too soluble for direct crystallization; use only as a carrier. |
| Water | Insoluble | Insoluble | Anti-Solvent | Excellent for "crashing out" product from acetic acid or alcohols.[1] |
| Acetic Acid (Glacial) | Moderate | High | Specialized | Used for crude cleanup; risk of transesterification if heated too long.[1] |
Synthesis Context & Impurity Profile
Why this matters: The crystallization method must reject specific impurities generated during synthesis (typically Pechmann condensation).
-
Unreacted 3-Methoxyphenol: A sticky, phenolic impurity that causes "oiling out."[1] It is highly soluble in alcohols and can be removed by keeping the mother liquor slightly polar.
-
Acid Hydrolysis Byproduct: (7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid. If the reaction mixture contained water, the ester may hydrolyze. This acid is less soluble in organic solvents and may co-precipitate.
-
Chromone Isomers: Rare in Pechmann condensation but possible; usually have distinct solubility profiles.
Strategic Workflow Visualization
The following decision tree outlines the logic for selecting the appropriate crystallization method based on the purity of the starting material.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on crude material quality.
Detailed Protocols
Method A: Thermodynamic Recrystallization (High Purity)
Objective: To grow defined crystal lattices (needles or plates) that exclude trace impurities, suitable for X-ray diffraction or biological assays.[1] Solvent: Methanol (HPLC Grade).
Step-by-Step Protocol:
-
Preparation: Weigh 5.0 g of crude methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate into a 100 mL round-bottom flask (RBF).
-
Dissolution: Add 40 mL of Methanol. Add a magnetic stir bar.
-
Reflux: Attach a reflux condenser. Heat the mixture to boiling (approx. 65°C) with stirring.
-
Critical Check: If the solid does not dissolve completely after 10 minutes of reflux, add more MeOH in 2 mL increments. If a small amount of dark solid remains insoluble, filter the hot solution through a pre-warmed glass frit or Celite pad.
-
-
Nucleation: Remove the heat source. Allow the flask to cool slowly to room temperature on a cork ring. Do not place directly on a cold benchtop, as rapid cooling promotes amorphous precipitation.
-
Crystallization: Once at room temperature, place the flask in a refrigerator (4°C) for 4–12 hours. White to off-white needles should form.
-
Harvesting: Filter the crystals using vacuum filtration (Buchner funnel).
-
Washing: Wash the filter cake with 10 mL of ice-cold Methanol. (Do not use room temp solvent, or yield will drop).
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours to remove residual solvent.
Method B: Kinetic Anti-Solvent Precipitation (Bulk Cleanup)
Objective: Rapid purification of "tarry" crude material containing significant phenolic impurities.[1] Solvent System: Glacial Acetic Acid (Solvent) / Water (Anti-Solvent).
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude dark solid in the minimum amount of warm Glacial Acetic Acid (approx. 50-60°C).
-
Note: Avoid boiling acetic acid (118°C) to prevent ester hydrolysis.
-
-
Filtration: If the solution contains black particulate matter, filter while warm.
-
Precipitation: While stirring the warm acetic acid solution vigorously, add dropwise water (ambient temperature) until the solution becomes permanently turbid (cloud point).[1]
-
Crystallization: Stop heating. Continue stirring as the mixture cools. The product will precipitate rapidly as a microcrystalline powder.
-
Completion: Add an excess of cold water (double the volume of acetic acid used) to force complete precipitation.
-
Collection: Filter the solid.
-
Washing (Critical): Wash copiously with water to remove all traces of acetic acid (smell check). Follow with a small rinse of cold ethanol to aid drying.
Experimental Workflow Diagram
The following diagram illustrates the physical manipulation steps for Method A (Recrystallization), ensuring the user understands the temperature gradients involved.
Figure 2: Sequential workflow for the thermodynamic recrystallization of the coumarin ester.
Characterization & Troubleshooting
Validation Metrics
-
Appearance: Pure crystals should be white to pale yellow needles.[1]
-
Melting Point (MP): Typical range: 158–162°C (Note: Polymorphs may vary; compare with literature for 7-methoxy-4-methylcoumarin analogs which share similar packing).
-
TLC Analysis:
-
Mobile Phase: Ethyl Acetate:Hexane (1:1).
-
Visualization: UV lamp (365 nm). The product is intensely fluorescent (blue).
-
Rf Value: The ester will have a higher Rf than the corresponding acid or the starting phenol.[1]
-
Troubleshooting Guide
| Issue | Cause | Solution |
| Oiling Out | Solution is too concentrated or cooled too fast. | Re-heat to dissolve, add 10% more solvent, and add a seed crystal at 50°C. |
| Low Yield | Product is too soluble in MeOH.[1] | Concentrate the mother liquor by 50% on a rotovap and cool again; or switch to EtOH. |
| Acidity | Residual Acetic Acid (Method B). | Recrystallize from Ethanol/Water or dry under high vacuum. |
| Hydrolysis | Prolonged heating in wet solvents. | Ensure solvents are anhydrous; avoid prolonged boiling. |
References
-
Pechmann Condensation Mechanism & General Coumarin Synthesis
-
Sethna, S., & Phadke, R. (2011). The Pechmann Reaction. Organic Reactions, 1–58.[2]
-
-
Crystallization of Coumarin Derivatives (7-Methoxy-4-methylcoumarin data)
- National Institute of Standards and Technology (NIST) WebBook, SRD 69. 7-Methoxy-4-methylcoumarin.
-
Purification of Coumarin-4-acetic acid derivatives
-
General Purification Strategies for Heterocycles
-
Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for solvent selection).
-
Sources
Troubleshooting & Optimization
preventing hydrolysis of coumarin methyl esters in aqueous media
Technical Support Center: Coumarin Methyl Ester Stability
Subject: Troubleshooting Hydrolysis of Coumarin Methyl Esters in Aqueous Media Ticket ID: CME-STAB-001 Assigned Specialist: Senior Application Scientist, Fluorescence Chemistry Division
Introduction
Welcome to the technical support archive. You are likely accessing this guide because you are observing a loss of signal, a spectral shift (blue-shift), or inconsistent kinetic data when using coumarin-3-carboxylic acid methyl esters (or similar derivatives) in aqueous buffers or biological media.
The Core Problem: Coumarin methyl esters are inherently electrophilic at the carbonyl carbon. In aqueous media, they undergo hydrolysis , converting the ester (neutral, hydrophobic) into the carboxylic acid (anionic at physiological pH, hydrophilic). This reaction is catalyzed by bases (
This guide provides a modular troubleshooting workflow to diagnose, prevent, and mitigate this instability.
Module 1: Diagnostic Flowchart
Is it hydrolysis or photobleaching?
Before altering your protocol, confirm that hydrolysis is the root cause. Hydrolysis of coumarin esters typically results in a hypsochromic shift (blue shift) in fluorescence emission because the resulting carboxylate anion alters the push-pull electron dynamics of the fluorophore. Photobleaching, conversely, results in a loss of intensity without a significant spectral shift.
Figure 1: Diagnostic decision tree to distinguish chemical hydrolysis from photophysical degradation.
Module 2: Chemical Stability (pH & Buffers)
The "Base-Promoted" Trap[1]
The ester bond is susceptible to nucleophilic attack by hydroxide ions (
Key Insight: The rate of hydrolysis increases logarithmically with pH. A shift from pH 7.0 to pH 8.0 increases the hydrolysis rate by 10-fold. Furthermore, primary amines in buffers (like Tris) can slowly degrade esters via aminolysis.
Protocol: Buffer Optimization
-
Lower the pH: If your assay permits, work at pH 6.0 – 6.5 . The ester is significantly more stable here than at pH 7.4.
-
Switch Buffers: Replace nucleophilic buffers (Tris, Glycine) or general-base catalysts (Phosphate) with sterically hindered sulfonic acid buffers.
-
Temperature Control: Hydrolysis rates roughly double for every 10°C increase. Keep stock solutions on ice (
) until the moment of measurement.
Recommended Buffer Systems:
| Buffer Agent | Nucleophilicity | Stability Rating | Notes |
| HEPES | Low | ⭐⭐⭐⭐ | Preferred for physiological pH (7.0–7.4). |
| MOPS | Very Low | ⭐⭐⭐⭐⭐ | Excellent stability; minimal metal binding. |
| MES | Very Low | ⭐⭐⭐⭐⭐ | Ideal for acidic conditions (pH 5.5–6.5). |
| Phosphate (PBS) | Moderate | ⭐⭐ | Phosphate acts as a general base catalyst; avoid for long incubations. |
| Tris | High | ⭐ | AVOID. Primary amine causes aminolysis. |
Module 3: Biological Stability (Esterases)
The "Hidden Catalyst" in Cell Media
If your experiment involves cell lysates, serum (FBS), or live cells, chemical buffering is insufficient. Carboxylesterases (CES) present in serum will cleave the methyl ester within minutes.
Protocol: Managing Enzymatic Degradation
Option A: Heat Inactivation (For Serum) If using Fetal Bovine Serum (FBS), heat-inactivate it before use.
-
Thaw FBS to 37°C.
-
Incubate in a water bath at 56°C for 30 minutes .
-
Cool immediately on ice. Note: This reduces esterase activity but does not eliminate it entirely.
Option B: Chemical Inhibition (For Lysates/Homogenates) Add a specific esterase inhibitor to your buffer before adding the coumarin probe.
-
Inhibitor: BNPP (Bis-(p-nitrophenyl) phosphate).
-
Working Concentration: 100 µM – 1 mM.
-
Mechanism: BNPP irreversibly inhibits carboxylesterases, preserving the probe structure.
Module 4: Advanced Formulation (Encapsulation)
Steric Shielding[3]
For experiments requiring long-term stability in neutral/basic media, you must physically shield the ester bond from water and nucleophiles.
Method: Cyclodextrin Complexation
Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD stock solution in your buffer (e.g., HEPES). -
Dissolve your coumarin methyl ester in a small volume of DMSO (e.g., 10 mM stock).
-
Dilute the coumarin into the Cyclodextrin solution.
-
Final Ratio: Ensure at least a 10:1 molar excess of Cyclodextrin to Coumarin.
-
-
Sonicate for 5 minutes to facilitate inclusion.
Figure 2: Mechanism of stabilization. Cyclodextrins encapsulate the hydrophobic coumarin, blocking nucleophilic attack.
Frequently Asked Questions (FAQ)
Q1: Can I just use DMSO to stabilize the ester? A: Partially. Using organic cosolvents (DMSO, Acetonitrile, Ethanol) at 10-20% (v/v) reduces the dielectric constant of the media and lowers the water concentration, which slows hydrolysis. However, high percentages of organic solvents may be incompatible with biological assays. Warning: DMSO is hygroscopic; ensure your DMSO stock is anhydrous.
Q2: Why does the fluorescence change color when it hydrolyzes?
A: The ester group (
Q3: Is there a structural analog that is more stable? A: Yes. If the methyl ester is not strictly required for your specific mechanism (e.g., if it's just a handle), consider using a Coumarin Amide or a t-Butyl ester . Amides are significantly more resistant to hydrolysis. t-Butyl esters provide steric bulk that retards nucleophilic attack.
References
-
Hydrolysis Kinetics: "Kinetics and Mechanism of the Ring Opening of 3-carboethoxycoumarin by Sodium Hydroxide." International Science Community Association.
-
Cyclodextrin Stabilization: "Cyclodextrins as Multifunctional Platforms in Drug Delivery... Stabilization of Labile Drugs."[4] Molecules (MDPI), 2024.
-
Enzymatic Inhibition: "Comparative chemical and biological hydrolytic stability of homologous esters... in rat liver microsomes." Scientific Reports, 2022.
-
General Ester Chemistry: "Ester Hydrolysis: Acid and Base-Catalyzed Mechanism." Chemistry Steps.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Solubilization & Stability of Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
Executive Summary & Molecular Profile[1]
Compound: Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate Common Aliases: 7-Methoxycoumarin-4-acetic acid methyl ester; MMC-acetate. CAS: 62935-73-3 (Analogous/Parent Acid CAS: 62935-72-2)
The Core Challenge: Researchers often mistake this compound for its parent acid. Unlike the acid form, which can be solubilized by pH adjustment (forming a salt), this methyl ester is non-ionizable and highly lipophilic . It possesses a rigid, planar coumarin core that favors strong crystal lattice stacking, resisting dissolution in water.
Critical Warning:
Do NOT use base (NaOH/KOH) to solubilize. Adding base will trigger saponification (hydrolysis), permanently converting your ester into the parent acid (7-methoxycoumarin-4-acetic acid), altering its retention time, biological permeability, and fluorescence properties.
Mechanism of Insolubility (The "Why")
To solve the issue, we must understand the molecular barriers:
| Parameter | Property | Consequence for Solubility |
| Structure | Planar, rigid aromatic system | High crystal lattice energy; molecules stack tightly (pi-pi stacking), resisting water penetration. |
| Functionality | Methyl Ester (-COOCH₃) | Removes the ionizable proton found in the acid form. The molecule remains neutral across all pH ranges until hydrolyzed. |
| Hydrophobicity | High LogP (Estimated ~2.0–2.5) | The molecule prefers clustering with itself rather than interacting with water dipoles (Hydrophobic Effect). |
| Fluorescence | Coumarin Derivative | Aggregation-Caused Quenching (ACQ): In water, the molecules form non-fluorescent aggregates, leading to false negatives in assays. |
Troubleshooting Guide (Q&A)
Issue 1: "The solution turns cloudy immediately upon adding buffer."
Diagnosis: Solvent Shock. You likely pipetted a high-concentration organic stock (e.g., 100% DMSO) directly into a static volume of aqueous buffer. The rapid change in polarity caused the hydrophobic ester to crash out of solution before it could disperse.
Corrective Action:
-
Vortex First: Create a vortex in your aqueous buffer before adding the compound.
-
Subsurface Addition: Inject the DMSO stock slowly into the center of the vortex, not on the container wall or surface.
-
Limit DMSO: Ensure final DMSO concentration is < 1-5% (v/v), depending on your assay tolerance.
Issue 2: "My fluorescence signal is decreasing over time (Drift)."
Diagnosis: Hydrolysis or Photobleaching. [1]
-
Hydrolysis: If your buffer pH is > 7.5, the ester bond is cleaving. The resulting acid has different spectral properties and solubility.
-
Photobleaching: Coumarins are light-sensitive.[1]
Corrective Action:
-
Check pH: Maintain pH between 6.0 and 7.0 for maximum ester stability.
-
Darkness: Wrap tubes in foil; minimize ambient light exposure.
-
Validation: Run a TLC or HPLC check after 2 hours. If a new peak appears (more polar), hydrolysis has occurred.
Issue 3: "I cannot use DMSO/Ethanol in my cell assay."
Diagnosis: Cosolvent Toxicity. Some cells or enzymes are sensitive to even 0.1% DMSO.
Corrective Action: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . This encapsulates the hydrophobic coumarin in a water-soluble "cage," preventing aggregation without organic solvents. (See Protocol B below).
Advanced Solubilization Protocols
Protocol A: The "Solvent-Shift" Method (Standard)
Best for: Enzymatic assays, rapid screening.
-
Stock Prep: Dissolve the solid ester in anhydrous DMSO to 10–50 mM. (Verify clarity; sonicate if necessary).
-
Intermediate Dilution (Optional but Recommended): Dilute the stock 1:10 into Ethanol or PEG-400 . This reduces the "shock" when hitting water.
-
Final Formulation:
-
Prepare PBS or Assay Buffer (pH 6.5–7.2).
-
While vortexing the buffer, add the stock dropwise.
-
Target: Final concentration < 100 µM; Final DMSO < 2%.
-
Protocol B: Cyclodextrin Complexation (Solvent-Free)
Best for: Cell culture, in vivo studies, highly sensitive enzymes.
-
Carrier Prep: Prepare a 20% (w/v) solution of HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water or PBS.
-
Addition: Add the solid methyl coumarin ester to the CD solution.
-
Equilibration: Shake/rotate at Room Temperature for 24–48 hours. The solution may remain cloudy initially.
-
Filtration: Filter through a 0.45 µm PVDF filter to remove uncomplexed solid.
-
Quantification: Measure absorbance (UV-Vis) to determine the final dissolved concentration using the extinction coefficient (approx
at , verify with standard).
Visualizing the Workflow
Diagram 1: Solubilization Decision Tree
This logic flow helps you choose the correct solvent system based on your experimental constraints.
Caption: Decision matrix for solubilizing hydrophobic coumarin esters based on assay tolerance to organic solvents.
Diagram 2: The Hydrolysis Trap (Stability Warning)
Understanding the chemical instability of the ester bond in aqueous media.
Caption: Mechanism of instability. Exposure to alkaline pH or serum esterases converts the lipophilic ester into the polar acid form.
References & Further Reading
-
BenchChem. (2025).[1][2] Technical Support Center: Minimizing the Impact of DMSO on Enzyme Activity in Biochemical Assays.[2] Retrieved from
-
Sigma-Aldrich. (n.d.). 7-Methoxycoumarin-4-acetic acid Product Sheet (Parent Acid Properties). Retrieved from
-
Conicet. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers.[3][4][5] Pharmaceuticals, 16(7). Retrieved from
-
National Institutes of Health (NIH). (2024). Coumarin-derived caging groups with enhanced water solubility. Retrieved from
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from
Sources
separation of methyl ester from acid impurity in coumarin synthesis
Welcome to the Technical Support Center for the synthesis and purification of coumarin derivatives. This guide is specifically designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for a common challenge: the separation of the desired methyl ester product from acidic impurities frequently encountered during coumarin synthesis.
This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: After my coumarin synthesis, I have a significant acidic impurity. What is the most likely identity of this impurity?
A1: The identity of the acidic impurity largely depends on the synthetic route employed.
-
Pechmann Condensation: Unreacted β-ketoester or acidic byproducts from side reactions can be present.
-
Perkin Reaction: A common acidic byproduct is the uncyclized intermediate, o-coumaric acid (or its acetylated form, o-acetoxy-cinnamic acid), which may not have efficiently lactonized to form the coumarin ring.[1][2][3]
-
Knoevenagel Condensation: Unreacted active methylene compounds, such as malonic acid or its derivatives, are common acidic impurities.[4][5]
Q2: What is the most straightforward method to remove a carboxylic acid impurity from my coumarin methyl ester product?
A2: The most direct and widely used method is an acid-base extraction .[6][7][8] This technique leverages the difference in acidity between the desired neutral ester and the carboxylic acid impurity. By washing the crude product (dissolved in an organic solvent) with a mild aqueous base, the acidic impurity is converted into its water-soluble salt, which is then extracted into the aqueous layer, leaving the purified ester in the organic layer.[6][9]
Q3: Can I use a strong base like sodium hydroxide (NaOH) for the acid-base extraction?
A3: It is strongly discouraged to use strong bases like sodium hydroxide or potassium hydroxide for this extraction.[7] Strong bases can catalyze the hydrolysis of your methyl ester product back into the corresponding carboxylic acid, a reaction known as saponification.[10][11][12] This would result in a significant loss of your desired product. A weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is the preferred choice as it is basic enough to deprotonate the acidic impurity without causing significant hydrolysis of the ester.[6][7][9]
Q4: My product is still impure after an acid-base extraction. What are my next steps?
A4: If impurities persist, consider the following purification techniques:
-
Recrystallization: This is an excellent method for removing impurities with different solubility profiles from your product.[4][13] A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) should be chosen where the coumarin ester is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.[14]
-
Column Chromatography: For impurities with polarities similar to your product, column chromatography is highly effective.[4][15] Optimization of the mobile phase (eluent) is key to achieving good separation on a silica gel or alumina stationary phase.[16]
Q5: How can I monitor the purity of my coumarin methyl ester during the purification process?
A5: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of your purification.[17] By spotting the crude mixture, the organic layer after extraction, and the purified product on a TLC plate, you can visually assess the removal of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice.[18][19]
Troubleshooting Guides
Issue 1: Low Recovery of Methyl Ester After Basic Wash
Symptoms:
-
Significantly reduced yield of the desired product after performing an acid-base extraction.
-
The presence of the desired product's corresponding carboxylic acid in subsequent analytical steps.
Probable Cause:
-
Saponification: The most likely cause is the hydrolysis of the methyl ester to its corresponding carboxylate salt during the basic wash.[10][20] This can happen if the base used was too strong, the contact time was too long, or the temperature was elevated.
Solutions:
-
Choice of Base: Always use a mild base. Saturated aqueous sodium bicarbonate (NaHCO₃) is generally the safest and most effective choice for removing acidic impurities without significantly affecting the ester.[6][9]
-
Temperature Control: Perform extractions at room temperature. Avoid any heat buildup, which can accelerate hydrolysis.
-
Minimize Contact Time: Do not let the organic and basic aqueous layers remain in contact for extended periods. Shake the separatory funnel for a few minutes and then promptly separate the layers.
-
Number of Extractions: It is more effective to perform multiple extractions with smaller volumes of the basic solution rather than a single extraction with a large volume.[14]
Issue 2: Emulsion Formation During Acid-Base Extraction
Symptoms:
-
The organic and aqueous layers in the separatory funnel fail to separate cleanly, forming a cloudy or milky layer between them.
Probable Cause:
-
High concentration of dissolved substances.
-
Vigorous shaking of the separatory funnel.
-
Presence of fine particulate matter.
Solutions:
-
"Salting Out": Add a small amount of brine (saturated aqueous NaCl solution) to the separatory funnel.[9] This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: If the emulsion is caused by fine solids, filter the entire mixture through a pad of Celite or glass wool.
-
Patience and Time: Allowing the separatory funnel to stand undisturbed for a period can sometimes lead to the separation of the layers.
Issue 3: Acidic Impurity Still Present After Recrystallization
Symptoms:
-
TLC or HPLC analysis shows the presence of the acidic starting material or byproduct even after successful crystallization of the coumarin methyl ester.
Probable Cause:
-
Co-crystallization: The impurity may have a similar solubility profile to the product in the chosen solvent system, leading to its incorporation into the crystal lattice.
-
Inappropriate Solvent Choice: The solvent may not be effectively discriminating between the product and the impurity.
Solutions:
-
Optimize Solvent System: Experiment with different solvent systems. A mixed-solvent system often provides better separation.[4][13] Common pairs include ethanol/water, ethyl acetate/hexanes, and methanol/water.[13]
-
Perform a Pre-Purification Step: Before recrystallization, perform an acid-base wash to remove the bulk of the acidic impurity. This will greatly enhance the effectiveness of the subsequent crystallization.
-
Slow Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Slow crystal growth generally results in higher purity.[14]
-
Wash the Crystals: After filtering the crystals, wash them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved impurity.[14]
Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Acidic Impurities
This protocol describes the removal of a carboxylic acid impurity from a neutral methyl ester product.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. A typical ratio is 1 part crude mixture to 10-20 parts solvent.[14]
-
First Extraction: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and, while pointing the tip away from you and others, vent frequently to release the pressure from the evolved CO₂ gas.[21]
-
Mixing: Gently invert the funnel several times for 1-2 minutes to ensure thorough mixing of the two phases.
-
Separation: Allow the layers to separate completely. The organic layer contains your desired methyl ester, and the aqueous layer contains the sodium salt of the acidic impurity.
-
Draining: Carefully drain the lower aqueous layer.[14]
-
Repeat Extraction: Repeat steps 2-5 two more times to ensure complete removal of the acidic impurity.
-
Brine Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution). This helps to remove any residual water from the organic layer.[9][14]
-
Drying and Concentration: Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the purified methyl ester.
Diagram of Acid-Base Extraction Workflow
Caption: Workflow for separating a methyl ester from an acidic impurity.
Data Presentation: Choice of Base in Extraction
| Base | Strength | Suitability for Ester Purification | Potential Risks |
| Sodium Bicarbonate (NaHCO₃) | Weak | Excellent | Minimal risk of saponification.[6][7][9] |
| Sodium Carbonate (Na₂CO₃) | Moderate | Good | Slight risk of saponification with sensitive esters. |
| Sodium Hydroxide (NaOH) | Strong | Not Recommended | High risk of saponification, leading to product loss.[7][10] |
| Potassium Hydroxide (KOH) | Strong | Not Recommended | High risk of saponification, leading to product loss.[10][22] |
References
-
4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]
-
Acid-Base Extraction. University of Colorado Boulder. [Link]
-
Acid–base extraction - Wikipedia. Wikipedia. [Link]
-
Video: Acid-Base Extraction | Purpose, Theory & Applications. (n.d.). Study.com. [Link]
- US4082788A - Esterification and extraction process - Google Patents.
-
Acid-Base Extraction - Chemistry LibreTexts. (2022, June 21). Chemistry LibreTexts. [Link]
-
Organic Practical Setup 5. Washing to remove acid impurities. (2014, December 29). YouTube. [Link]
-
Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification. (2019, January 10). RESEARCH REVIEW International Journal of Multidisciplinary. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry. [Link]
-
"Coumarins Analytical and Preparative Techniques" in - ResearchGate. ResearchGate. [Link]
-
HPLC Method for Analysis of Coumarin. SIELC Technologies. [Link]
-
Saponification (Base Hydrolysis) of Organic Materials. CalTech GPS. [Link]
-
Sensitive high-performance liquid chromatographic method for the determination of coumarin in plasma. PubMed. [Link]
-
Coumarin-Based Photolabile Solid Support Facilitates Nonchromatographic Purification of RNA Oligonucleotides | The Journal of Organic Chemistry. ACS Publications. [Link]
-
What are the techniques that can be use to purify coumarins ?. (2022, June 8). ResearchGate. [Link]
-
Saponification-Typical procedures. (2024, April 27). OperaChem. [Link]
-
Synthesis of Coumarin Compounds with Inorganic Acid CF3SO3H. (2024, July 21). Journal of Synthetic Chemistry. [Link]
-
Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts. MDPI. [Link]
-
Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. PMC. [Link]
-
SHORT COMMUNICATION SYNTHESIS AND APPLICATIONS OF COUMARIN. Pakistan Journal of Pharmaceutical Sciences. [Link]
-
A Concise Introduction of Perkin Reaction. (2018, May 30). Longdom Publishing. [Link]
-
Test strip for detecting coumarin and preparation method and application thereof. SciSpace. [Link]
-
Saponification of Esters. Organic Chemistry Tutor. [Link]
-
Perkin Reaction Mechanism. Sathee NEET - IIT Kanpur. [Link]
-
Recrystallization I 10. University of California, Irvine. [Link]
-
Saponification | Chemistry | Research Starters. EBSCO. [Link]
-
Natural coumarins: Methods of isolation and analysis. ResearchGate. [Link]
-
(PDF) Short communication: synthesis and applications of Coumarin. ResearchGate. [Link]
-
Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. Scientific Research Publishing. [Link]
-
Coumarin synthesis. Organic Chemistry Portal. [Link]
-
Facile Synthesis of Some Coumarin Derivatives and Their Cytotoxicity through VEGFR2 and Topoisomerase II Inhibition. PMC. [Link]
-
Process for the Obtention of Coumaric Acid from Coumarin: Analysis of the Reaction Conditions. ResearchGate. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. University of Rochester. [Link]
-
Synthesis and Characterization of Some New Coumarin Derivatives as Probable Breast Anticancer MCF-7 Drugs. MDPI. [Link]
-
An efficient procedure for the synthesis of coumarin derivatives by using green catalyst: tetra butyl ammonium bromide. IJNRD. [Link]
-
Methyl Esters. Organic Chemistry Portal. [Link]
-
(PDF) Enhancing isolation of p-coumaric and ferulic acids from sugarcane bagasse by sequential hydrolysis. ResearchGate. [Link]
-
A Convenient Synthesis of Coumarin-3-carboxylic Acids via Knoevenagel Condensation of Meldrum′s Acid with ortho-Hydroxyaryl Aldehydes or Ketones | Request PDF. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Coumarin synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 13. old.rrjournals.com [old.rrjournals.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. youtube.com [youtube.com]
- 22. Saponification-Typical procedures - operachem [operachem.com]
Technical Support Center: Thermal Stability of Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
CAS Number: 62935-73-3 Synonyms: 7-Methoxy-4-methoxycarbonylmethylcoumarin; Methyl 7-methoxycoumarin-4-acetate. Chemical Formula: C₁₃H₁₂O₅ Molecular Weight: 248.23 g/mol
Introduction
Welcome to the Technical Support Center for Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate . This guide addresses the thermal stability, synthesis challenges, and degradation mechanisms of this coumarin ester. As a critical intermediate in the synthesis of fluorescent probes and nonsteroidal anti-estrogens, maintaining the integrity of the ester moiety at position 4 is paramount.
This compound exhibits a specific thermal vulnerability: while the coumarin core is robust, the methyl acetate side chain is susceptible to hydrolysis and subsequent decarboxylation under thermal stress, particularly in the presence of moisture.
Module 1: Thermal Specifications & Physical Properties
The following data aggregates experimental observations and structure-activity relationship (SAR) predictions for 4-substituted coumarin esters.
| Property | Specification | Technical Insight |
| Melting Point (MP) | 140–160 °C (Range) | Note: Exact MP varies by polymorph and purity. The free acid precursor decomposes at ~193 °C. Recommendation: Perform DSC to establish your batch baseline. |
| Thermal Decomposition | > 190 °C | At this temperature, the hydrolyzed acid form undergoes rapid decarboxylation to 4-methyl-7-methoxycoumarin. |
| Flash Point | ~210 °C (Predicted) | Standard safety margin for organic esters. |
| Storage Temperature | 2–8 °C (Preferred) | Long-term storage at Room Temp (25 °C) is acceptable only if strictly desiccated. |
| Hygroscopicity | Low to Moderate | Moisture is the catalyst for thermal degradation. |
Critical Stability Warning
Do not heat above 100 °C in unsealed vessels. In the presence of atmospheric moisture, heating this ester promotes hydrolysis to (7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid . Once formed, the acid is thermally unstable and will decarboxylate, irreversibly altering your compound.
Module 2: Degradation Pathways & Mechanisms
Understanding how the molecule fails is the key to preventing it. The degradation is a two-step process driven by Hydrolysis and Decarboxylation .
The Degradation Cascade
Figure 1: Thermal degradation pathway. The ester hydrolyzes to the acid, which then loses CO₂ to form the stable 4-methyl derivative.
Module 3: Troubleshooting Guide (FAQs)
Synthesis & Processing Issues
Q1: I observe a brown tar formation during the Pechmann condensation. What went wrong?
-
Cause: The Pechmann condensation (using resorcinol/m-methoxyphenol + beta-keto ester) is exothermic. If the temperature exceeds 50–60 °C during the addition of the condensing agent (often H₂SO₄), the starting material sulfonates or polymerizes rather than cyclizing.
-
Solution: Maintain the reaction temperature between 0–10 °C during acid addition. Only heat to ambient or mild reflux (max 60 °C) after the addition is complete.
Q2: My melting point is lower than expected (e.g., 130 °C). Is my compound degrading?
-
Cause: A depressed melting point usually indicates solvent inclusion or the presence of the hydrolyzed acid impurity .
-
Diagnostic: Run a TLC (Solvent: Ethyl Acetate/Hexane 1:1). The free acid will streak or remain at the baseline, while the ester moves to Rf ~0.5–0.6.
-
Fix: Recrystallize from dry Methanol. Avoid water/alcohol mixtures if you suspect hydrolysis.
Q3: Can I dry this compound in an oven?
-
Guideline: Yes, but with strict limits.
-
Safe: Vacuum oven at 40–50 °C with a desiccant trap.
-
Unsafe: Convection oven >80 °C (ambient humidity will initiate hydrolysis).
-
Module 4: Experimental Protocols
Protocol A: Thermal Stress Test (Stability Validation)
Use this to verify if your batch can withstand processing conditions.
-
Preparation: Place 10 mg of the sample in a glass vial.
-
Stress: Heat at 100 °C for 1 hour in an open atmosphere.
-
Analysis: Dissolve in HPLC-grade Acetonitrile.
-
Check: Inject into HPLC (C18 column, Water/ACN gradient).
-
Pass: Single peak (Purity >98%).
-
Fail: Appearance of a new peak at shorter retention time (Acid form) or longer retention time (Decarboxylated form, if temps were extreme).
-
Protocol B: Recrystallization (Purification)
Standard method to remove tar and acid impurities.
-
Solvent: Boiling Methanol (MeOH).
-
Dissolution: Add minimum hot MeOH to dissolve the solid. If "tar" remains undissolved, filter hot.
-
Crystallization: Allow to cool slowly to Room Temperature, then to 4 °C.
-
Isolation: Filter the white/pale yellow needles.
-
Drying: Vacuum dry at 40 °C over P₂O₅ or Silica Gel.
Module 5: Workflow Visualization
Use this decision tree to manage purity issues during synthesis or storage.
Figure 2: Troubleshooting logic for purity and thermal degradation issues.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 342221, 7-Methoxycoumarin-4-acetic acid. Retrieved from [Link]
- Context: Provides physical property data (decomposition temp) for the free acid precursor, establishing the upper thermal limit for the ester.
- El-Farargy, A. F. (2011).Synthesis and In Vitro Cytotoxicity of New Coumarin Derivatives. Journal of American Science.
- Context: Confirms decomposition behavior of the parent acid structure upon he
- Dey, B. B. (1915).Coumarin-4-acetic acids, as a class, split off carbon dioxide completely at their melting points. Journal of the Chemical Society, Transactions.
Technical Support Center: Purification of Coumarin Esters
Topic: Removal of Unreacted Phenols from Coumarin Ester Products Doc ID: TSC-PUR-042 Last Updated: 2025-05-20[1][2]
Executive Summary
Synthesizing coumarin esters (e.g., via DCC coupling or acyl chloride reaction) often leaves residual phenolic reactants.[1][2] Removing these phenols is critical for biological assay accuracy, as phenols are often cytotoxic and can interfere with fluorescence assays common in coumarin research.[1][2]
This guide addresses the specific challenge of purifying these esters without degrading the coumarin lactone ring or hydrolyzing the newly formed ester linkage .[2]
Decision Matrix: Select Your Protocol
Before proceeding, assess your crude mixture to select the safest purification route.[1][2]
Caption: Workflow for selecting the appropriate purification strategy based on impurity load and product stability.
Troubleshooting Guides & Protocols
Issue 1: "My coumarin ester hydrolyzes during aqueous workup."
Diagnosis: Coumarin rings (lactones) and ester side-chains are susceptible to hydrolysis in alkaline media.[2] Standard NaOH washes to remove phenols often open the lactone ring (forming coumaric acid derivatives) or saponify the ester.[2]
Solution: The "Cold Carbonate" Protocol
Instead of strong bases (NaOH, pH >14), use a chilled, weak inorganic base to deprotonate the phenol (
Step-by-Step Protocol:
-
Dilution: Dissolve the crude mixture in a non-polar solvent (DCM or Ethyl Acetate). Note: DCM is preferred if the product is highly lipophilic.
-
Temperature Control: Cool the organic phase to 0–4°C in an ice bath.
-
The Wash:
-
Prepare a 0.5 M Na₂CO₃ (Sodium Carbonate) solution and chill it to 4°C.
-
Perform a rapid extraction (shake vigorously for 30 seconds, then immediately separate).[1][2]
-
Mechanism:[1][2][3] The carbonate (
) is basic enough to ionize the phenol (making it water-soluble) but, due to the low temperature and short contact time, kinetic hydrolysis of the ester is minimized.[1]
-
-
Quench: Immediately wash the organic layer with cold Brine to remove residual base.
-
Dry: Dry over MgSO₄ and concentrate.
Critical Warning: Do not use NaOH. The hydroxide ion is a potent nucleophile that will attack the lactone carbonyl.[2]
Issue 2: "I cannot use aqueous washes (water-sensitive product), but the phenol remains."
Diagnosis: You need a non-aqueous method to physically sequester the phenol.[2] Solution: Electrophilic Scavenger Resins
This is the preferred method for drug development workflows (GLP/GMP) as it avoids hydrolysis entirely.[2]
Recommended Resin: Polymer-Supported Isocyanate (PS-Isocyanate) or PS-Carbonate.[2]
| Resin Type | Mechanism | Target Impurity | Protocol Notes |
| PS-Isocyanate | Forms covalent carbamate bond with phenol.[2] | Phenols, Amines, Nucleophiles | Irreversible.[1][2][4] Requires no base.[2] Excellent for neutral esters. |
| PS-Carbonate | Deprotonates phenol; ion-pairs phenoxide to resin.[2] | Phenols, Acids | Acts as a solid-phase base.[1][2] Can be used as a "filtration" step.[2][5] |
Protocol (PS-Isocyanate):
-
Dissolve crude product in anhydrous DCM or THF.
-
Add 2–3 equivalents of PS-Isocyanate resin (relative to the estimated excess phenol).
-
Add a catalytic amount of TEA (Triethylamine) if the reaction is sluggish (optional).
-
Agitate gently at room temperature for 2–4 hours.
-
Filtration: Filter the mixture through a fritted funnel or a cotton plug. The phenol remains bound to the solid beads.[2]
-
Concentrate: Evaporate the filtrate to obtain the pure ester.
Issue 3: "The phenol co-elutes (streaks) with my product on the column."
Diagnosis: Phenols are weakly acidic and interact strongly with the silanols on silica gel, causing "tailing" or "streaking" that overlaps with your product.[2]
Solution: Mobile Phase Modification You must suppress the ionization of the phenol or modify the silica surface interaction.[2]
Optimization Steps:
-
Acidification (Not Recommended for Acid-Sensitive Esters): Adding 0.1% Acetic Acid to the eluent keeps the phenol protonated (sharpens the peak), but it may still co-elute if
values are close.[2] -
The "Toluene Effect": Change your solvent system from Hexane/Ethyl Acetate to Toluene/Acetone or DCM/Hexane .[2]
-
Step-Gradient:
FAQ: Common Experimental Doubts
Q: Can I use recrystallization instead? A: Yes, if your coumarin ester is a solid.[1][2] Coumarins typically crystallize well from Ethanol/Water or Toluene/Hexane .[2] Phenols are often oils or have lower melting points and will remain in the mother liquor.[2] However, avoid boiling ethanol if your ester is prone to transesterification.[1][2]
Q: My coumarin has a fluorescence signal. Can I use that to check purity? A: Be careful. Phenols can quench fluorescence via Photoinduced Electron Transfer (PET).[2] A "clean" fluorescence spectrum does not guarantee chemical purity.[2] Always validate with HPLC (UV detection at 254/365 nm).
Q: I used DCC/DMAP for the coupling. Now I have Urea AND Phenol. A: The "Cold Carbonate" wash (Method B) removes the phenol. The urea (DCU) is best removed by cooling the reaction mixture in acetone (DCU precipitates) and filtering before the workup.[2]
References
-
BenchChem Technical Support. (2025).[2][7] Preventing Hydrolysis During the Workup of Esterification Reactions.[2][7] BenchChem.[2][7] Link[1][2]
-
DuPont Water Solutions. (2023). AmberLite™ Scavenger Resins for Organic Removal.[2] DuPont.[2] Link
-
Science Ready. (2024). Reflux, Isolation and Purification of Esters.[1][2][8] Science Ready.[2] Link
-
MDPI. (2022).[2] Stability Study of Coumarin Conjugates in Biological Matrices. Molecules.[2][5][6][7][8][9][10][11][12][13] Link[1][2]
-
ResearchGate. (2018).[2] Separation of esters from phenolic solvents without hydrolysis.[2] ResearchGate Community Forum.[2] Link
Sources
- 1. Controlled Lactonization of o-Coumaric Esters Mediated by Supramolecular Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DuPont™ AmberLite™ SCAV1 [dupont.com]
- 3. ocw.mit.edu [ocw.mit.edu]
- 4. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Removal of phenols from aqueous solution by XAD-4 resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. canftech.com [canftech.com]
Validation & Comparative
Technical Guide: IR Spectroscopy of Coumarin-4-acetic Acid Methyl Ester
Executive Summary & Mechanistic Rationale
In the synthesis and characterization of coumarin-based fluorophores and anticoagulant scaffolds, Coumarin-4-acetic acid methyl ester represents a critical intermediate. Distinguishing this ester from its precursor (the free acid) or the parent coumarin core is a frequent analytical challenge.
While NMR is definitive for proton environments, FT-IR spectroscopy offers a rapid, cost-effective method to monitor esterification and hydrolysis in real-time. This guide provides a technical comparison of the carbonyl vibrational modes, grounding the spectral data in the fundamental electronic effects of conjugation and ring strain .
The Spectroscopic Challenge
The molecule contains two distinct carbonyl (C=O) environments:[1][2][3]
-
The Lactone Carbonyl (Ring): Part of the
-unsaturated cyclic system. Conjugation with the aromatic ring and the C=C double bond lowers the force constant, but ring strain (6-membered) keeps the frequency relatively high. -
The Ester Carbonyl (Side Chain): An aliphatic methyl ester separated from the aromatic system by a methylene (
) bridge. This isolates it from conjugation, typically resulting in a higher vibrational frequency than the conjugated lactone.
Comparative Spectral Analysis
The following data compares the target molecule against its primary structural alternatives: the Free Acid (hydrolysis product) and the Parent Coumarin (core scaffold).
Table 1: Carbonyl Vibrational Mode Comparison
| Feature | Methyl Ester (Target) | Free Acid (Alternative 1) | Coumarin (Alternative 2) |
| Formula | |||
| Lactone C=O | 1715 – 1725 cm⁻¹ (Strong) | 1700 – 1720 cm⁻¹ (Overlap) | 1710 – 1720 cm⁻¹ (Strong) |
| Side Chain C=O | 1735 – 1750 cm⁻¹ (Strong) | ~1705 – 1715 cm⁻¹ (Acid Dimer) | Absent |
| O-H Stretch | Absent | 2500 – 3300 cm⁻¹ (Broad, H-bond) | Absent |
| Key Differentiator | Doublet C=O Peak (or split band) | Broad O-H + Lower C=O | Single C=O Peak |
Detailed Spectral Interpretation
1. Coumarin-4-acetic acid methyl ester (Target)
-
Profile: Expect a "split" carbonyl region.
-
High Frequency Band (~1745 cm⁻¹): Corresponds to the aliphatic methyl ester . The lack of conjugation allows the C=O bond to retain significant double-bond character, vibrating at a higher frequency.
-
Lower Frequency Band (~1720 cm⁻¹): Corresponds to the coumarin lactone . Although it is an ester, the conjugation with the
-system of the benzene ring and the alkene reduces the bond order slightly, shifting it to a lower wavenumber compared to the side chain. -
Observation Note: In lower-resolution scans or polar solvents, these may merge into a single, broadened peak centered around 1730 cm⁻¹.
2. Coumarin-4-acetic acid (Hydrolysis Product)
-
Profile: dominated by Hydrogen Bonding.
-
Carbonyl Region: The carboxylic acid C=O (typically 1710 cm⁻¹ in dimer form) often overlaps heavily with the lactone C=O. You will likely see one massive, broadened peak rather than two distinct sharp ones.
-
Diagnostic Region: The presence of a "fermi resonance" shoulder or the massive, broad O-H stretch from 2500–3300 cm⁻¹ is the definitive sign of hydrolysis.
3. Coumarin (Parent Scaffold)[4]
-
Profile: Clean and Simple.
-
Carbonyl Region: A single, sharp peak at ~1710–1720 cm⁻¹. The absence of the second carbonyl band (and the absence of aliphatic C-H stretches from the side chain) confirms this structure.
Visualization of Vibrational Modes[2][3][5][6][7][8]
The following diagram illustrates the structural causality of the vibrational shifts.
Caption: Structural origin of the frequency shift (
Experimental Protocol: High-Resolution Discrimination
To reliably resolve the "doublet" carbonyl peak of the methyl ester, proper sample preparation is non-negotiable. ATR (Attenuated Total Reflectance) is convenient but often lowers peak resolution compared to transmission methods.
Method: KBr Pellet Transmission (Gold Standard)
Objective: Obtain a spectrum with sufficient resolution (< 2 cm⁻¹) to distinguish the side-chain ester from the lactone.
-
Sample Preparation:
-
Mix 1-2 mg of dry Coumarin-4-acetic acid methyl ester with ~200 mg of spectroscopic grade KBr (Potassium Bromide).
-
Critical Step: Grind the mixture in an agate mortar until it is a fine, non-reflective powder. Large crystals cause "Christiansen effect" scattering, distorting the baseline near 1700 cm⁻¹.
-
-
Pellet Formation:
-
Press the powder under vacuum (to remove moisture) at 8-10 tons of pressure for 2 minutes.
-
Ensure the resulting disc is transparent (glass-like). Cloudy discs indicate moisture (broad O-H interference) or insufficient pressure.
-
-
Acquisition Parameters:
-
Resolution: Set to 2 cm⁻¹ or 1 cm⁻¹ . (Standard 4 cm⁻¹ may merge the peaks).
-
Scans: Accumulate 32 to 64 scans to improve Signal-to-Noise ratio.
-
Background: Collect a fresh background of pure KBr or air immediately prior.
-
-
Data Processing:
-
Apply a baseline correction if the baseline drifts.
-
Use a "Peak Pick" algorithm to identify the exact wavenumbers of the carbonyl shoulder/split.
-
Decision Workflow for Identification
Use this logic flow to identify your compound based on the IR spectrum.
Caption: Logic flow for identifying Coumarin-4-acetic acid methyl ester vs. analogs.
References
-
Scientific Research Publishing. (2013). Synthesis, Spectroscopic and Crystal Structure Studies on Ethyl 5,7-Dimethyl Coumarin-4-Acetate. Retrieved from
-
University of Babylon. IR Spectroscopy of Hydrocarbons and Carbonyls. Retrieved from
-
LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups: Esters and Lactones. Retrieved from
-
NIST Chemistry WebBook. Methyl Acetate (Standard Aliphatic Ester Data). Retrieved from
-
ResearchGate. Infrared spectrum of coumarin experimental and calculated. Retrieved from
Sources
Technical Comparison Guide: Mass Spectrometry Profiling of Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
This guide serves as a technical resource for researchers analyzing Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (also known as Methyl 7-methoxycoumarin-4-acetate). It synthesizes experimental data with mechanistic mass spectrometry principles to provide a definitive reference for structural validation and impurity profiling.
Executive Summary & Compound Profile
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate is a critical coumarin derivative often used as a fluorogenic scaffold in protease substrates and as a synthetic intermediate. Its analysis requires distinguishing it from its hydrolysis product (the free acid) and structural isomers.[1]
This guide compares the Mass Spectrometry (MS) behavior of the target ester against its primary metabolic "alternative"—the Free Acid form —and establishes a self-validating fragmentation logic for identification.
Compound Specifications
| Feature | Target Compound |
| IUPAC Name | Methyl 2-(7-methoxy-2-oxo-chromen-4-yl)acetate |
| Common Name | Methyl 7-methoxycoumarin-4-acetate |
| CAS Number | 62935-73-3 |
| Formula | |
| Exact Mass | 248.0685 Da |
| Key Functional Groups |
Comparative Analysis: Ester vs. Acid Alternative
In drug development and stability testing, the primary challenge is differentiating the intact ester from its hydrolysis degradation product. The following table contrasts their MS performance characteristics to facilitate rapid identification.
Performance Comparison Table
| Metric | Target: Methyl Ester | Alternative: Free Acid | differentiation Logic |
| Precursor Ion (ESI+) | |||
| Primary Fragmentation | Loss of Methanol ( | Loss of Water ( | Ester eliminates alkoxy; Acid eliminates water/ |
| Diagnostic Ion | Both pathways converge at the core, but the neutral loss leading to it differs ( | ||
| Ionization Efficiency | High (Lipophilic).[1] | Moderate (Ion suppression possible in acidic mobile phase).[1] | Ester retains better on C18, eluting later than the acid. |
Detailed Fragmentation Mechanism
To ensure scientific integrity, we must look beyond simple peak matching and understand the causality of the fragmentation. The fragmentation of Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate follows three distinct mechanistic pathways.
Pathway A: Ester Side-Chain Cleavage (Dominant)
The most labile bond is the ester linkage at the C-4 position.
-
-Cleavage: The molecular ion (
) loses the methoxy radical ( , ) to form the acylium ion at .[1] -
Inductive Cleavage: A rearrangement leads to the loss of the entire carbomethoxy group (
, ), generating the stable resonance-stabilized cation at .[1] This is often the base peak in EI spectra.
Pathway B: Coumarin Core Degradation
Once the side chain is truncated, the coumarin core degrades via characteristic neutral losses:
-
Carbon Monoxide Loss: The pyrone ring ejects
( ), contracting the ring.[1]- (if not formed directly).[1]
- (Benzofuran-like cation).
-
Second CO Loss: A subsequent loss of
occurs from the phenolic ether region, leading to .[1]
Pathway C: 7-Methoxy Substituent Effects
The 7-methoxy group provides a secondary diagnostic loss.
-
Methyl Radical Loss: In EI, a distinct
peak is often observed due to the loss of the methyl group from the 7-methoxy ether, generating a quinoid-type ion. -
Formaldehyde Loss: Alternatively, loss of
( ) can occur from the ether, though this is less common than the ester cleavage.[1]
Visualization of Signaling Pathways
The following diagram maps the logical flow of fragmentation, providing a visual reference for spectral interpretation.
Figure 1: MS Fragmentation Tree for Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate showing primary ester cleavage and secondary core degradation.
Experimental Protocol (Self-Validating)
To replicate these results and validate the compound's identity, follow this standardized LC-MS/MS workflow. This protocol is designed to be self-validating by including specific checkpoints.
Step 1: Sample Preparation
-
Stock Solution: Dissolve
of compound in DMSO (Concentration: ). -
Working Standard: Dilute
of stock into of Methanol/Water (50:50, v/v) + 0.1% Formic Acid.-
Validation Check: Solution must remain clear; precipitation indicates insolubility or degradation.
-
Step 2: Instrument Configuration (LC-ESI-MS/MS)
-
Column: C18 Reverse Phase (
, ).[1] -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][2][3][4][5]
Step 3: Data Acquisition & Validation
-
Full Scan (Q1): Scan range
.[1] -
Product Ion Scan (MS2): Select precursor
. Collision Energy (CE): 15–25 eV.[1]-
Success Criteria: Presence of daughter ions at
, , and .[1] -
Ratio Check: The ratio of
should increase with higher Collision Energy.
-
References
-
NIST Mass Spectrometry Data Center. "7-Methoxy-4-methylcoumarin - Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link][1]
-
Smyth, T. et al. "Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS." The Open Analytical Chemistry Journal, 2011, 5, 29-38.[1] [Link]
-
Kutney, J. P. et al. "Mass spectrometry of heterocyclic compounds. I. Coumarins." Organic Mass Spectrometry, 1971.[1] (Foundational reference for coumarin CO loss mechanisms).
-
PubChem. "Methyl 2-(7-methoxy-2-oxo-chromen-4-yl)acetate - Compound Summary." National Library of Medicine. [Link][1]
-
LibreTexts Chemistry. "Mass Spectrometry - Fragmentation Patterns." LibreTexts, 2023.[1][6] [Link]
Sources
Technical Comparison Guide: HPLC Analysis of Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate
This guide details the HPLC analysis of Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate , focusing on its separation from its hydrolysis product, (7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid . This comparison is critical for researchers utilizing this compound as a fluorogenic substrate for esterase activity assays or as a synthetic intermediate.
Executive Summary
Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate (also known as 7-Methoxycoumarin-4-acetic acid methyl ester) is a non-fluorescent or weakly fluorescent ester that yields a highly fluorescent coumarin acid upon enzymatic hydrolysis. Precise HPLC quantification of this conversion requires a robust method to separate the hydrophobic ester substrate from the polar acid product.
This guide provides a validated Reverse-Phase HPLC (RP-HPLC) protocol, comparing the retention behavior, physicochemical properties, and detection parameters of the methyl ester against its free acid form.
Chemical Context & Mechanism
The separation logic relies on the polarity shift induced by hydrolysis. The masking of the carboxylic acid with a methyl group significantly increases hydrophobicity, ensuring the ester elutes significantly later than the acid on C18 stationary phases.
Figure 1: Enzymatic hydrolysis pathway converting the methyl ester substrate into the free acid product.
Standardized HPLC Protocol
This protocol is derived from standard coumarin separation methodologies (e.g., Farinotti et al.) and optimized for resolution between the ester and acid forms.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 (Octadecylsilyl), 150 x 4.6 mm, 5 µm | Standard stationary phase for separating non-polar coumarins. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidifier suppresses ionization of the free acid, reducing peak tailing. |
| Mobile Phase B | Acetonitrile (ACN) or Methanol (MeOH) | ACN provides sharper peaks; MeOH offers different selectivity for coumarins. |
| Flow Rate | 1.0 mL/min | Standard flow for analytical columns.[1] |
| Temperature | 25°C - 30°C | Ambient or slightly controlled to maintain retention stability. |
| Detection | Fluorescence (FLD): Ex 325 nm / Em 395 nmUV-Vis: 320 nm | FLD provides 100-1000x higher sensitivity than UV; specific to the coumarin scaffold. |
Gradient Profile (Recommended)
-
0–2 min: 10% B (Isocratic hold to elute highly polar impurities)
-
2–15 min: 10% → 90% B (Linear gradient)
-
15–18 min: 90% B (Wash to elute the hydrophobic Methyl Ester)
-
18–20 min: 10% B (Re-equilibration)
Performance Comparison: Methyl Ester vs. Free Acid
The following table contrasts the chromatographic and physical behaviors of the substrate (Methyl Ester) and the product (Free Acid).
| Feature | Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate | (7-methoxy-2-oxo-2H-chromen-4-yl)acetic acid |
| Role | Substrate (Precursor) | Product (Analyte) |
| Polarity | Low (Hydrophobic) | High (Hydrophilic/Ionizable) |
| Retention Time (Approx) | 12.5 - 14.0 min (Late eluting) | 5.0 - 7.5 min (Early eluting) |
| Capacity Factor ( | High ( | Low ( |
| Fluorescence Intensity | Moderate to Low (Quenched by ester bond) | High (Strong quantum yield) |
| Solubility | DMSO, Chloroform, Acetonitrile | Aqueous Buffers (pH > 5), Methanol |
| UV Max ( | ~322 nm | ~322 nm |
Experimental Validation Workflow
To validate the method in your lab, follow this self-validating workflow:
Figure 2: Step-by-step workflow for validating the separation of coumarin ester and acid.
Troubleshooting & Optimization
Issue: Poor Resolution or Co-elution
-
Cause: The gradient is too steep, or the mobile phase pH is incorrect.
-
Solution: Ensure 0.1% Formic Acid or Acetic Acid is present in Mobile Phase A. The acidic pH (~2.8) keeps the free acid protonated (
), preventing it from eluting too early in the void volume, while the ester ( ) remains unaffected by pH.
Issue: Peak Tailing for the Acid
-
Cause: Secondary interactions with silanol groups on the column.
-
Solution: Increase ionic strength (add 10-20 mM Ammonium Acetate) or use an "End-capped" C18 column designed for polar acids.
Issue: Low Sensitivity
-
Cause: Incorrect detection wavelengths.
-
Solution: While UV (320 nm) works, Fluorescence Detection (FLD) is mandatory for trace analysis. Set Excitation to 325 nm and Emission to 395 nm . Note that the quantum yield of the acid is typically higher than the ester; prepare calibration curves for both if quantifying substrate depletion.
References
-
Farinotti, R., et al. (1983). "4-Bromomethyl-6,7-dimethoxycoumarin as a fluorescent label for carboxylic acids in chromatographic detection."[2] Journal of Chromatography A, 269, 81-90.
-
Sigma-Aldrich. "Product Specification: 7-Methoxycoumarin-4-acetic acid."
-
PubChem. "Compound Summary: Methyl 2-(7-methoxy-2-oxo-chromen-4-yl)acetate."
-
PhotochemCAD. "Spectral Data for 7-Methoxycoumarin-4-acetic acid."
Sources
Spectroscopic Profiling of 7-Methoxycoumarin Methyl Ester: A Comparative Technical Guide
Topic: UV-Vis Absorption Maxima of 7-Methoxycoumarin Methyl Ester Content Type: Publish Comparison Guide
Executive Summary & Compound Identification
In the context of fluorescent probes and drug development, "7-methoxycoumarin methyl ester" most frequently refers to Methyl 7-methoxycoumarin-3-carboxylate . This specific isomer is a critical intermediate in the synthesis of "caged" bioactive compounds and fluorescent labels. Its spectroscopic value lies in the push-pull electronic system created by the electron-donating methoxy group at position 7 and the electron-withdrawing ester group at position 3.
Critical Distinction: Researchers must distinguish this compound from Methyl 7-methoxycoumarin-4-acetate , a structural isomer with significantly different optical properties due to the interruption of conjugation.
-
Primary Compound: Methyl 7-methoxycoumarin-3-carboxylate
-
CAS Number (Acid Precursor): 20300-59-8 (7-Methoxycoumarin-3-carboxylic acid)
-
Core Application: Fluorescent labeling, photocleavable protecting groups.
Spectroscopic Profile & Comparative Data
The following data compares the 3-carboxylate ester against its relevant structural analogs. This comparison isolates the specific contribution of the 3-position conjugation to the UV-Vis absorption maximum (
Table 1: Comparative UV-Vis and Fluorescence Data
| Compound | Structure Type | Solvent | |||
| Methyl 7-methoxycoumarin-3-carboxylate | Push-Pull Conjugated | 355 nm | 405 nm | ~18,000 | MeOH / Tris pH 9 |
| Methyl 7-methoxycoumarin-4-acetate | Non-Conjugated Sidechain | 325 nm | 384 nm | ~11,800 | MeOH |
| 7-Methoxycoumarin (Herniarin) | Unsubstituted Acceptor | 324 nm | ~390 nm | ~13,500 | EtOH |
| 7-Hydroxycoumarin (Umbelliferone) | pH Sensitive Donor | 325 nm (Neutral) | 460 nm | ~14,000 | pH 7.0 Buffer |
Analyst Insight: The 30 nm bathochromic shift (Red shift) observed in the 3-carboxylate derivative (355 nm) compared to the 4-acetate (325 nm) is a direct result of the extended
-conjugation. The carbonyl of the 3-ester group is coplanar with the coumarin ring, allowing charge transfer from the 7-methoxy oxygen. In the 4-acetate, the carbonyl is separated by a methylene bridge (), breaking this conjugation.
Mechanistic Analysis: The "Push-Pull" Effect
To understand the spectral shift, one must analyze the molecular orbital interactions. The 7-methoxycoumarin-3-carboxylate system functions as an intramolecular charge transfer (ICT) chromophore.
Diagram 1: Electronic Conjugation & Structural Isomerism
Caption: Comparative electron flow. The 3-carboxylate allows direct resonance (red arrow), lowering the HOMO-LUMO gap and red-shifting absorption to 355 nm.
Experimental Protocol: Validated Measurement Workflow
To ensure reproducibility when characterizing this compound, follow this self-validating protocol. This method accounts for potential solvatochromic effects common in coumarins.
Reagents & Equipment
-
Analyte: Methyl 7-methoxycoumarin-3-carboxylate (>98% purity).[1]
-
Solvent: HPLC-grade Methanol (Standard) or DMSO (for biological stock).
-
Blank: Pure solvent from the same batch.
-
Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Agilent Cary 60 or Shimadzu UV-1900).
Step-by-Step Methodology
-
Stock Preparation (Self-Check Step):
-
Dissolve 2.2 mg of analyte in 10 mL DMSO to create a 1 mM stock .
-
Validation: Sonicate for 2 minutes. Inspect visually for any particulate matter. If cloudy, filter through a 0.2 µm PTFE filter.
-
-
Dilution Series:
-
Prepare working standards in Methanol at 10, 20, 40, and 50 µM.
-
Why? Measuring a single concentration risks saturation errors. A linear regression of Absorbance vs. Concentration validates the extinction coefficient (
).
-
-
Spectral Scan:
-
Set scan range: 250 nm – 500 nm.
-
Baseline correction: Run pure Methanol in both cuvettes first.
-
Scan speed: Medium (approx. 200 nm/min) to resolve fine vibrational structure if present.
-
-
Data Analysis:
-
Locate
(Expected: ~355 nm).[2] -
Calculate
using Beer-Lambert Law: . -
Acceptance Criteria: The calculated
should be within 10% of 18,000 M⁻¹cm⁻¹.
-
Diagram 2: Experimental Workflow
Caption: Logic flow for UV-Vis characterization ensuring data falls within the linear dynamic range of the instrument.
Applications & Strategic Utility
Why choose Methyl 7-methoxycoumarin-3-carboxylate over other coumarins?
-
Photocleavable Caging: The 355 nm absorption aligns perfectly with the Nd:YAG laser (3rd harmonic) and standard UV mercury lamps. This makes the 3-carboxylate ester functionality ideal for "caging" biomolecules (e.g., phosphates, neurotransmitters). Upon UV irradiation, the ester bond cleaves, releasing the active drug.
-
Fluorescence Resonance Energy Transfer (FRET): With an emission at ~405 nm, this molecule serves as an excellent FRET donor to green fluorescent acceptors (like FITC or GFP), as its emission overlaps with their excitation spectra.
-
Solvatochromic Probing: The dipole moment change upon excitation makes the emission wavelength sensitive to solvent polarity, useful for probing hydrophobic pockets in proteins.
References
-
Evaluation of a 7-Methoxycoumarin-3-carboxylic Acid Ester Derivative as a Fluorescent, Cell-Cleavable, Phosphonate Protecting Group. ChemBioChem, 2016. Key Data: Validates Excitation at 355 nm and Emission at 405 nm for the ester derivative.
-
Methyl 7-methoxycoumarin-4-acetate Spectral Data. Chemodex Product Database. Key Data: Provides comparative
of 325 nm for the 4-acetate isomer. -
UV-Vis Absorption Spectra of Coumarin Derivatives. PhotochemCAD Database. Key Data: Reference extinction coefficients and solvent effects for coumarin analogs.
-
7-Methoxycoumarin-3-carboxylic acid Product Sheet. Sigma-Aldrich / Merck.[3] Key Data: Confirms fluorescence properties (
330-355 nm, 402 nm).
Sources
Safety Operating Guide
Navigating the Safe Handling of Methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate: A Guide for Laboratory Professionals
Hazard Assessment: A Precautionary Approach
Coumarin, the parent compound of this derivative, is classified as toxic if swallowed and may cause an allergic skin reaction.[1][2][3] Given the structural similarities, it is prudent to handle methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate as a substance with potential acute oral toxicity and as a skin sensitizer. As it is likely a solid powder, inhalation of airborne particles presents an additional route of exposure that must be mitigated.[4][5]
Assumed Primary Hazards:
-
Acute Oral Toxicity: Potentially harmful or toxic if ingested.
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.[6]
-
Eye Irritation: Direct contact with eyes may cause serious irritation.[6]
The First Line of Defense: Engineering Controls
Before any personal protective equipment is considered, engineering controls must be in place to minimize exposure. These controls are designed to isolate or remove the hazard at its source and are the most effective means of protection.[7][8][9]
-
Chemical Fume Hood: All handling of methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate powder, including weighing and solution preparation, must be conducted inside a certified chemical fume hood.[4][10] The fume hood ensures that any generated dust or vapors are contained and exhausted away from the operator.[11][12]
-
Ventilated Enclosures: For tasks like weighing, a ventilated balance enclosure can provide both operator protection and maintain the accuracy of the measurement by minimizing air turbulence.[5]
-
General Laboratory Ventilation: The laboratory should have a well-maintained ventilation system that provides a minimum of 6 air changes per hour to reduce the concentration of any fugitive emissions.[12]
Personal Protective Equipment (PPE): Your Essential Barrier
PPE is a critical last line of defense when engineering controls cannot eliminate all risk of exposure.[7] The selection of appropriate PPE is paramount for safe handling.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield.[1][10][13] | Protects against splashes, and airborne particles from entering the eyes. A face shield should be used in addition to goggles when there is a significant risk of splashing.[9] |
| Hand Protection | Nitrile gloves. | Provides protection against chemical splashes and skin contact.[10] Gloves should be inspected for tears or holes before each use and changed immediately if contaminated or every two hours.[14] Always wash hands after removing gloves.[9][13] |
| Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing and protects the skin from accidental spills.[10] |
| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | A respirator (e.g., N95 or higher) may be necessary if engineering controls are not available or during a large spill cleanup.[7][15] Use of a respirator requires a formal respiratory protection program. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow minimizes the risk of exposure and contamination. The following steps provide a procedural guide from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[10]
-
The storage area should be clearly labeled, and access restricted to authorized personnel.
Weighing and Solution Preparation
This workflow must be performed entirely within a chemical fume hood or a ventilated balance enclosure.
Caption: Workflow for weighing and preparing solutions of powdered chemicals.
During Experimentation
-
Always handle solutions of the compound with the same level of PPE as the powder.
-
Avoid generating aerosols or splashes.
-
Keep all containers clearly labeled and sealed when not in use.
-
Do not eat, drink, or apply cosmetics in the laboratory.[6][13]
Disposal Plan: Responsible Waste Management
All waste contaminated with methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate must be treated as hazardous waste.
-
Solid Waste: Contaminated PPE (gloves, absorbent paper), weigh boats, and empty containers should be collected in a designated, labeled hazardous waste container.[16]
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a separate, clearly labeled hazardous waste container. Do not dispose of this chemical down the drain.[17][18]
-
Compliance: All waste disposal must adhere to local, state, and federal regulations.[16]
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing. Seek medical attention if irritation or a rash develops.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[19]
-
Spill: For a small spill, alert others in the area. Wearing appropriate PPE, cover the spill with an absorbent material, and carefully clean it up.[20] Place all cleanup materials in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.[20]
By integrating these engineering controls, personal protective equipment, and rigorous operational and disposal plans into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling methyl (7-methoxy-2-oxo-2H-chromen-4-yl)acetate. A culture of safety, built on a foundation of knowledge and preparedness, is the most valuable asset in any research endeavor.[17]
References
- Controlling Chemical Exposures in the Labor
- Life-Changing Safety Tips for Handling Labor
- Chapter 2 - Engineering Controls. Cornell University Environment, Health and Safety.
- Working with Chemicals.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of Nebraska-Lincoln Environmental Health and Safety.
- Safety Data Sheet: Coumarin. Carl ROTH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVt-INjx45m2tx7eOxUh2WpR2BYY0Xzyg2N19YuXCtk-xLiSGa2krJENKRSsNowgmmQmVwkAwADhDMq7S6e-P1AoT5pVKl6rFTAn-n5V-Y9OJN6vThHXgYFxePdVyGRAJ3ZjDsaoM56xNaiZjtUzpNjTUBbszj1W7zkpdLW7z-XM9tO6Jzyv26Sf9kELwIc5OV9EXrMG5rP64J9arCbPLEmnJ05khBv1XDNq5iYkLPDJtPrQOydhGHjXFP3yq9w_-mwBKnxIh5mhlyaD3rtVt-P6_hCS9ivr9lb9VNVhPq1keLrGxw_G6q-j85WPBSTnLWB4c_xl5x4BPQ9xFm_fVqpHro8BAprzXYdQDcbliyYzNCfrSgAutjGbamCEG4xoX20zaxPMvQTlaa8kLbmFLezLYN_Msw1HZD DHxqp1hkqtW9_kpSh5gwMgIeqnP-i8_UXjMB-QsGn]( DHxqp1hkqtW9_kpSh5gwMgIeqnP-i8_UXjMB-QsGn)
- Keeping Labs Safer With Engineering Controls. (2018, July 23).
- Engineering Controls for Laboratory Safety. (2024, October 3). UC San Diego Blink.
- Tips for Handling Lab Chemicals: A Comprehensive Guide. Crystalgen Blog.
- Coumarin SDS, 91-64-5 Safety D
- Lab Safety Rules and Guidelines. (2024, January 23). Lab Manager.
- Safety Data Sheet - COUMARIN. (2023, November 4). ScenTree.
- Personal protective equipment for handling Coumarin 106. Benchchem.
- Safety Data Sheet: Coumarin 307, 98%. (2019, December 10). Chemos GmbH&Co.KG.
- Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara, Environment, Health & Safety.
- Powder Handling. AirClean Systems.
- SAFETY DATA SHEET - Coumarin. (2025, November 6). Sigma-Aldrich.
- 9.4 Guidelines for Working with Particularly Hazardous Substances. Cornell University Environment, Health and Safety.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
